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  • Product: 2-Methyl-5-nitrobenzamide
  • CAS: 50825-99-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility Profile of 2-Methyl-5-nitrobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated solubility profile of 2-Methyl-5-nitrobenzamide in various organic solven...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 2-Methyl-5-nitrobenzamide in various organic solvents. In the absence of direct experimental data in publicly accessible literature, this document establishes a predictive framework based on the compound's molecular structure and the well-documented behavior of its constituent functional groups. We delve into the theoretical underpinnings of solubility, detailing the influence of the amide, nitro, and methyl functionalities on solvent-solute interactions. Furthermore, this guide presents robust, field-proven experimental protocols for the precise determination of solubility, including the isothermal equilibrium method and gravimetric analysis. To ensure the practical utility of the generated data, we also describe the application of thermodynamic models, such as the van't Hoff and modified Apelblat equations, for data correlation and the determination of key thermodynamic parameters. This document is intended to serve as a foundational resource for researchers, enabling informed solvent selection and the design of rigorous experimental investigations into the solubility of 2-Methyl-5-nitrobenzamide.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This principle is a qualitative summation of the intermolecular forces between solute and solvent molecules. The molecular structure of 2-Methyl-5-nitrobenzamide, featuring an aromatic ring, a methyl group, a nitro group, and a primary amide group, dictates its solubility behavior.

  • Amide Group (-CONH₂): The primary amide group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[1][2] This functionality generally enhances solubility in polar, protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can accept hydrogen bonds.[3][4] However, the ability of primary and secondary amides to form strong intermolecular hydrogen bonds with each other can lead to high lattice energy in the solid state, which can counteract the favorable interactions with the solvent, thus limiting solubility compared to analogous amines or carboxylic acids.[3][5]

  • Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar.[6] Its presence can increase the polarity of the molecule, potentially enhancing solubility in polar solvents.[7] The electron-withdrawing nature of the nitro group can also influence the hydrogen bonding capability of the amide group.[6][8]

  • Methyl Group (-CH₃) and Aromatic Ring (C₆H₃): The methyl group and the benzene ring are nonpolar, hydrophobic moieties. As the size of the nonpolar portion of a molecule increases, its solubility in polar solvents tends to decrease, while its solubility in nonpolar solvents (e.g., toluene, hexane) may increase.[5] The aromatic ring, however, can also participate in π-π stacking interactions, which can influence solubility in aromatic solvents.[9]

Based on this structural analysis, 2-Methyl-5-nitrobenzamide is expected to exhibit moderate to good solubility in polar aprotic and polar protic organic solvents, with lower solubility in nonpolar solvents.

Predicted Solubility Profile

While quantitative data is not available, a qualitative and predictive solubility profile can be established. This profile is crucial for initial solvent screening in applications such as synthesis, purification (crystallization), and formulation.

Solvent ClassRepresentative SolventsPredicted Solubility of 2-Methyl-5-nitrobenzamideRationale
Polar Aprotic DMSO, DMF, AcetoneHighStrong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds from the amide N-H group are expected to lead to favorable solvation.
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the amide and nitro groups. Solubility may be slightly lower than in polar aprotic solvents if the solvent's hydrogen bonding network is significantly disrupted.
Nonpolar Aromatic Toluene, BenzeneLow to ModerateThe nonpolar aromatic ring of the solute will interact favorably with these solvents through van der Waals forces and potential π-π stacking. However, the polar amide and nitro groups will be poorly solvated, limiting overall solubility.
Nonpolar Aliphatic Hexane, HeptaneLowThe dominant interactions would be weak van der Waals forces. The highly polar amide and nitro groups will not be effectively solvated, resulting in poor solubility.
Chlorinated DichloromethaneLow to ModerateDichloromethane is a weakly polar solvent and may offer some solubility due to dipole-dipole interactions, but it is not expected to be a strong solvent for this compound.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The following protocols describe robust methods for quantifying the solubility of 2-Methyl-5-nitrobenzamide.

Isothermal Equilibrium Method

The isothermal equilibrium (or shake-flask) method is a widely accepted technique for determining thermodynamic solubility.[10] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

  • Preparation: Add an excess amount of solid 2-Methyl-5-nitrobenzamide to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature bath or shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration remains constant.[11]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples at the experimental temperature.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid precipitation due to temperature changes, the sampling equipment should be pre-equilibrated to the experimental temperature.

  • Quantification: Analyze the concentration of 2-Methyl-5-nitrobenzamide in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve prepared with known concentrations of the compound.[12][13]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess 2-Methyl-5-nitrobenzamide to solvent B Agitate at constant temperature (24-72h) A->B C Settle or centrifuge at constant temperature B->C D Withdraw supernatant C->D E Analyze concentration (e.g., HPLC, UV-Vis) D->E

Caption: Isothermal Equilibrium Method Workflow.

Gravimetric Analysis

Gravimetric analysis is a fundamental and highly accurate method for determining solubility, particularly when the solvent is volatile and the solute is thermally stable.[14][15]

  • Saturated Solution Preparation: Prepare a saturated solution of 2-Methyl-5-nitrobenzamide in the chosen solvent as described in the isothermal equilibrium method (steps 1-3).

  • Sampling and Weighing: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish or beaker).[16]

  • Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solid residue is completely dry.

  • Drying to Constant Weight: Place the container with the solid residue in an oven at a temperature below the melting point of 2-Methyl-5-nitrobenzamide to remove any residual solvent. Periodically cool the container in a desiccator and weigh it until a constant weight is achieved.[11][16]

  • Calculation: The mass of the dissolved solute is the final constant weight of the container with the residue minus the initial weight of the empty container. The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.

G cluster_prep 1. Preparation cluster_sample 2. Sampling cluster_evap 3. Evaporation & Drying cluster_calc 4. Calculation A Prepare saturated solution (Isothermal Equilibrium) B Pipette known volume of supernatant into pre-weighed dish A->B C Evaporate solvent B->C D Dry residue to constant weight C->D E Calculate mass of solute and determine solubility D->E

Caption: Gravimetric Analysis Workflow for Solubility.

Thermodynamic Modeling of Solubility Data

To enhance the utility of experimental solubility data, it can be correlated with temperature using thermodynamic models. This allows for the interpolation of solubility at various temperatures and the calculation of thermodynamic properties of dissolution.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.[17][18] The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility of the solute

  • T is the absolute temperature in Kelvin

  • A, B, and C are empirical parameters obtained by fitting the equation to the experimental data.

The modified Apelblat equation is generally more accurate over a wider temperature range compared to simpler models.[19]

The van't Hoff Equation

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, solubility) and temperature.[20][21] A plot of ln(x) versus 1/T (a van't Hoff plot) can be used to determine the thermodynamic parameters of dissolution.[22][23] The integrated form of the equation is:

ln(x) = -ΔH°/R(1/T) + ΔS°/R

where:

  • ΔH° is the standard enthalpy of dissolution

  • ΔS° is the standard entropy of dissolution

  • R is the ideal gas constant

This model assumes that ΔH° is constant over the temperature range studied. The enthalpy and entropy of dissolution provide insight into the dissolution process, indicating whether it is endothermic or exothermic and whether it is driven by enthalpy or entropy changes.[23]

Conclusion

References

  • Wikipedia. (n.d.). Amide. Retrieved February 4, 2026, from [Link]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved February 4, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved February 4, 2026, from [Link]

  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved February 4, 2026, from [Link]

  • Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved February 4, 2026, from [Link]

  • Journal of Chemical & Engineering Data. (2020). Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents from T = (273.15 to 313.15) K. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation | Journal of Chemical Information and Modeling. Retrieved February 4, 2026, from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved February 4, 2026, from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved February 4, 2026, from [Link]

  • YouTube. (2023). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved February 4, 2026, from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved February 4, 2026, from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved February 4, 2026, from [Link]

  • Pharmastate. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2012). A Method to Predict the Equilibrium Solubility of Drugs in Solid Polymers near Room Temperature Using Thermal Analysis. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Van 't Hoff equation. Retrieved February 4, 2026, from [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved February 4, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Retrieved February 4, 2026, from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved February 4, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 4, 2026, from [Link]

  • Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved February 4, 2026, from [Link]

  • YouTube. (2023). Van't Hoff Equation - Derivation EASY and FAST (integrated form). Retrieved February 4, 2026, from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved February 4, 2026, from [Link]

  • YouTube. (2023). Solubility of Organic Compounds. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (n.d.). RSC Advances. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. Retrieved February 4, 2026, from [Link]

  • ThermoML. (2016). Thermochim. Acta 2016, 630, 1-10. Retrieved February 4, 2026, from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved February 4, 2026, from [Link]

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Sources

Exploratory

Precision Melting Point Determination of 2-Methyl-5-nitrobenzamide

The following technical guide details the precision melting point determination of 2-Methyl-5-nitrobenzamide , a critical intermediate in the synthesis of azo dyes and pharmaceutical agents. Executive Summary 2-Methyl-5-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the precision melting point determination of 2-Methyl-5-nitrobenzamide , a critical intermediate in the synthesis of azo dyes and pharmaceutical agents.

Executive Summary

2-Methyl-5-nitrobenzamide (also known as 5-nitro-o-toluamide) is a structural isomer often confused with its dinitro analog (Zoalene) or its amino-derivative (ANOT). Accurate melting point (MP) determination is the primary method for rapid purity assessment during synthesis scale-up.

  • Target Melting Point Range: 170°C – 180°C (Commercial Standard)

  • Critical Impurities: 3-Amino-2-methyl-5-nitrobenzamide (ANOT, MP ~199°C) and 2-Methyl-5-nitrobenzoic acid (Precursor, MP ~178–181°C).

  • Primary Method: Capillary Melting Point (USP <741> / ASTM E324).

  • Advanced Method: Differential Scanning Calorimetry (DSC) for eutectic purity analysis.

Chemical Context & Thermodynamics

Understanding the material science behind the compound is essential for interpreting thermal data. 2-Methyl-5-nitrobenzamide possesses a rigid aromatic amide structure, leading to strong intermolecular hydrogen bonding and a relatively high melting point.

The Impurity Profile

In synthetic workflows, this amide is typically generated from 2-methyl-5-nitrobenzoic acid . Unreacted acid is the most common impurity. Because the acid melts in a similar range (~178°C), simple MP determination may not detect small amounts of acid contamination unless a mixed melting point test is performed or DSC is utilized to observe the freezing point depression.

Thermal Behavior
  • Decomposition: The compound is generally stable up to its melting point but may darken (decompose) if held at

    
     for extended periods.
    
  • Polymorphism: While less reported than in sulfonamides, rapid cooling from the melt can induce metastable states. Always use fresh, dried crystalline samples.

Experimental Protocol: Capillary Method

This protocol is designed to minimize thermal lag and ensure reproducibility.

Apparatus & Reagents
  • Instrument: Digital Melting Point Apparatus (e.g., Büchi or Mettler Toledo) with silicone oil bath or metal heating block.

  • Reference Standard: Caffeine (MP 235°C) or Sulfanilamide (MP 165°C) for calibration.

  • Sample Preparation: Agate mortar and pestle; capillary tubes (1.5 mm O.D., sealed one end).

Step-by-Step Procedure

Step 1: Sample Pre-Treatment (Critical) Moisture acts as an impurity, depressing the MP and widening the range.

  • Dry 1.0 g of the sample in a vacuum oven at 60°C for 2 hours .

  • Pulverize the dried sample into a fine, uniform powder using the agate mortar. Why: Coarse crystals cause uneven heat transfer and "air pockets," leading to false high readings.

Step 2: Capillary Packing

  • Introduce the powder into the capillary tube.

  • Compact the sample by dropping the tube through a 1-meter glass tube onto a hard surface.

  • Target Height: 2–3 mm. Why: Columns >3 mm create a thermal gradient; columns <2 mm are hard to observe.

Step 3: The Determination Run

  • Rapid Ramp: Heat the apparatus to 150°C at a rate of 10°C/min.

  • Equilibration: Hold at 150°C for 2 minutes to stabilize the block temperature.

  • Measurement Ramp: Increase temperature at 1.0°C/min . Why: Rates >1°C/min near the transition point cause thermal lag, resulting in an observed MP that is higher than the true thermodynamic MP.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of the solid phase.
      

Advanced Characterization: Differential Scanning Calorimetry (DSC)

For drug development applications requiring purity calculation (Van 't Hoff equation), DSC is superior to capillary methods.

  • Pan: Aluminum (crimped, non-hermetic).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Protocol:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 190°C.

  • Analysis: Integrate the endothermic peak. A sharp peak with an onset near 172°C indicates high purity. A broadened peak tailing to the left indicates eutectic impurities.

Visualization of Workflows

Determination Logic Flow

The following diagram illustrates the decision-making process during the experimental run.

MP_Determination Start Start: Raw Sample Dry Vacuum Dry (60°C, 2h) Start->Dry Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary (2-3mm) Grind->Pack HeatFast Rapid Heat to 150°C Pack->HeatFast HeatSlow Ramp 1°C/min HeatFast->HeatSlow Observe Observe Phase Transition HeatSlow->Observe

Caption: Standardized workflow for minimizing physical errors in melting point determination.

Result Interpretation & Troubleshooting

How to distinguish between wet samples, impure samples, and the correct compound.

Result_Analysis Result Observed Range Range_Correct 170-180°C (Sharp Range <2°C) Result->Range_Correct Range_Low < 165°C (Broad Range >3°C) Result->Range_Low Range_High > 190°C Result->Range_High Diagnosis_Pass PASS: High Purity 2-Methyl-5-nitrobenzamide Range_Correct->Diagnosis_Pass Diagnosis_Wet FAIL: Solvent/Water Present Action: Re-dry Range_Low->Diagnosis_Wet If wet Diagnosis_Impurity FAIL: Eutectic Impurity (Likely Acid Precursor) Range_Low->Diagnosis_Impurity If dry Diagnosis_Wrong FAIL: Wrong Compound (Likely ANOT or Isomer) Range_High->Diagnosis_Wrong

Caption: Decision tree for interpreting thermal data and identifying potential contaminants.

Data Analysis & Specifications

ParameterSpecificationCommon Failure Mode
Onset Temperature 170°C – 175°CLower: Solvent residue or acid impurity.
Melting Range

Wider: Non-uniform grinding or fast heating rate.
Appearance Clear melt, no charringDarkening: Thermal decomposition (sample heated too long).
Mixed MP No depression with Std.Depression: Sample is not 2-Methyl-5-nitrobenzamide.

Safety & Compliance (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use a fume hood during grinding to avoid inhaling fine dust.

  • Disposal: Dispose of capillary tubes in a dedicated "Sharps/Glass" container contaminated with hazardous chemicals.

References

  • Combi-Blocks Inc. (2024). Safety Data Sheet: 2-Methyl-5-nitrobenzamide. Retrieved from

  • U.S. Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.
  • O'Neil, M.J. (2001).[1][2] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition.[1][2] (Reference for Zoalene/ANOT distinction).

  • ChemicalBook . Methyl 5-nitro-2-methylbenzoate Synthesis and Properties. Retrieved from

Sources

Foundational

The Ascending Profile of 2-Methyl-5-nitrobenzamide Derivatives: A Technical Guide for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. Abstract The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a nitro group, a versatile and unique functional moiety, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides a comprehensive literature review of 2-Methyl-5-nitrobenzamide derivatives, a class of compounds with significant, yet underexplored, therapeutic potential. While direct literature on this specific scaffold is emerging, this guide synthesizes information from closely related analogues to provide a robust framework for researchers. We will delve into rational design strategies, synthetic methodologies, and the promising biological activities of these compounds, with a particular focus on their potential as anticancer and antimicrobial agents. This document aims to be a foundational resource, empowering researchers to navigate the synthesis and evaluation of this promising class of molecules.

Introduction: The Strategic Importance of the 2-Methyl-5-nitrobenzamide Scaffold

The benzamide functional group is a cornerstone of modern drug design, prized for its ability to form key hydrogen bonding interactions with biological targets. The substitution pattern on the aromatic ring is a critical determinant of a compound's biological activity. The 2-methyl group can provide a steric handle to influence binding orientation and metabolic stability. More significantly, the 5-nitro group, a strong electron-withdrawing moiety, can dramatically alter the electronic properties of the molecule. This can lead to enhanced binding affinity, modulation of metabolic pathways, and even novel mechanisms of action.

Nitroaromatic compounds have a rich history in medicine, with applications ranging from antimicrobial to anticancer therapies.[1] The nitro group can act as a bio-reducible "warhead," being selectively activated under the hypoxic conditions often found in solid tumors and anaerobic bacteria.[1] This targeted activation is a key strategy in developing selective therapeutics with reduced off-target toxicity. The concerted influence of the methyl and nitro substituents on the benzamide core presents a compelling area for systematic investigation in drug discovery.[2][3]

Synthetic Pathways to 2-Methyl-5-nitrobenzamide Derivatives

The synthesis of 2-Methyl-5-nitrobenzamide derivatives typically commences from the commercially available 2-methyl-5-nitrobenzoic acid. The core synthetic transformation is the formation of the amide bond, for which several reliable methods exist. The choice of coupling strategy will depend on the nature of the amine to be coupled, the desired scale of the reaction, and the presence of other functional groups.

Activation of the Carboxylic Acid

A common and efficient route involves the conversion of the carboxylic acid to a more reactive species.

Method 1: Acyl Chloride Formation

A robust and widely used method involves the conversion of the carboxylic acid to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily couples with a wide range of primary and secondary amines.

Experimental Protocol: Synthesis of an N-substituted 2-Methyl-5-nitrobenzamide via the Acyl Chloride Route

  • Step 1: Acyl Chloride Formation. To a solution of 2-methyl-5-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) is added thionyl chloride (1.2 eq). A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. The mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-methyl-5-nitrobenzoyl chloride.

  • Step 2: Amide Coupling. The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). The solution is cooled to 0 °C, and the desired amine (1.1 eq) is added, followed by a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) to scavenge the HCl byproduct. The reaction is allowed to warm to room temperature and stirred until completion.

  • Step 3: Work-up and Purification. The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired N-substituted 2-methyl-5-nitrobenzamide.

Method 2: Peptide Coupling Reagents

For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, a variety of peptide coupling reagents can be employed. These reagents activate the carboxylic acid in situ, allowing for mild and efficient amide bond formation. Common examples include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Experimental Protocol: Synthesis of an N-substituted 2-Methyl-5-nitrobenzamide using EDC Coupling

  • Step 1: Activation and Coupling. To a solution of 2-methyl-5-nitrobenzoic acid (1.0 eq), the desired amine (1.1 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane) is added EDC (1.2 eq). The reaction mixture is stirred at room temperature for 12-24 hours.

  • Step 2: Work-up and Purification. The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water, dilute acid, and dilute base. The organic layer is dried, concentrated, and the product is purified as described previously.

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_reaction Reaction start 2-Methyl-5-nitrobenzoic Acid acyl_chloride Acyl Chloride Formation (e.g., SOCl₂) start->acyl_chloride coupling_reagent Peptide Coupling (e.g., EDC, HATU) start->coupling_reagent product 2-Methyl-5-nitrobenzamide Derivative acyl_chloride->product Base (e.g., TEA) coupling_reagent->product amine Primary or Secondary Amine amine->product

Caption: General synthetic workflows for 2-Methyl-5-nitrobenzamide derivatives.

Biological Activities and Therapeutic Potential

While specific studies on 2-Methyl-5-nitrobenzamide derivatives are not abundant, the broader class of nitrobenzamides has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Substituted benzamides have been investigated as inhibitors of various cancer-related targets. For instance, novel N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors with significant antiproliferative activities against several cancer cell lines.[4] Furthermore, a structure-activity relationship study of bis-benzamides revealed that a nitro group was critical for their inhibitory activity against the androgen receptor in prostate cancer cells.[5]

The presence of the nitro group on the 2-Methyl-5-nitrobenzamide scaffold suggests a potential for hypoxia-activated anticancer activity. Many nitroaromatic compounds are pro-drugs that are selectively reduced in the hypoxic environment of solid tumors to cytotoxic species. This targeted approach can enhance the therapeutic index of anticancer agents.

Compound Class Target/Mechanism Observed Activity Reference
N-benzylbenzamide derivativesTubulin polymerization inhibitionPotent antiproliferative activity (nM range)[4]
Bis-benzamidesAndrogen receptor-coactivator interaction inhibitionInhibition of prostate cancer cell growth[5]
N-(substituted) benzamide derivativesHistone deacetylase (HDAC) inhibitionAntiproliferative activity against various cancer cell lines[6]
Coumarin-benzamide hybridsNot specifiedCytotoxic activity against hepatocellular carcinoma[7]

Table 1: Anticancer activities of related benzamide derivatives.

Antimicrobial Activity

The nitroimidazole class of compounds, which shares the nitroaromatic feature, includes several widely used antimicrobial agents like metronidazole.[8] These drugs are effective against protozoa and anaerobic bacteria. The nitro group is essential for their biological activity, and its steric accessibility is a key factor.[8]

Derivatives of 2-chloro-5-nitrobenzoic acid have been shown to possess broad-spectrum antibacterial activity.[9] Similarly, various 4-nitrobenzamide derivatives have been synthesized and evaluated for their antimicrobial and disinfectant properties.[10][11] A study on N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives also reported good antimicrobial and antitubercular activity.[12]

A series of N-alkyl nitrobenzamides have been developed as promising antitubercular agents, with some derivatives exhibiting activity comparable to isoniazid.[13] These compounds are thought to act by inhibiting the essential mycobacterial enzyme DprE1.[13][14]

Compound Class Organism(s) Observed Activity Reference
2-chloro-5-nitrobenzoic acid derivativesGram-positive and Gram-negative bacteriaBroad inhibitory profile[9]
4-nitrobenzamide derivativesBacteria and fungiAntimicrobial and disinfectant activity[10][11]
N-alkyl nitrobenzamidesMycobacterium tuberculosisPotent antitubercular activity (MIC as low as 16 ng/mL)[13]
2-Methyl-5-nitroaniline derivativesFungi and mycobacteriaAntifungal and antimycobacterial properties[15]

Table 2: Antimicrobial activities of related nitroaromatic compounds.

Structure-Activity Relationships (SAR) and Future Directions

The development of effective 2-Methyl-5-nitrobenzamide derivatives will be guided by a thorough understanding of their structure-activity relationships (SAR).[16] Key areas for investigation include:

  • The Amide Substituent: The nature of the group attached to the amide nitrogen is a primary point of diversification. Exploring a wide range of alkyl, aryl, and heterocyclic substituents will be crucial to modulate potency, selectivity, and pharmacokinetic properties.

  • The 2-Methyl Group: While this guide focuses on the 2-methyl scaffold, exploring other small alkyl groups at this position could fine-tune steric interactions with the target binding site.

  • The 5-Nitro Group: The position and number of nitro groups on the aromatic ring can significantly impact activity. For instance, 3,5-dinitrobenzamide derivatives have shown potent antitubercular activity.[13][14] While the focus here is on the 5-nitro position, exploring other isomers could be a fruitful avenue. However, it is important to note that the presence of a nitro group can sometimes decrease the anti-proliferative activity of certain classes of compounds, such as some histone deacetylase inhibitors.[6]

SAR_Logic cluster_modifications Key Modification Points cluster_properties Resulting Properties Core 2-Methyl-5-nitrobenzamide Core Amide_N Amide N-substituent (R group) Core->Amide_N Methyl_2 2-Methyl Group Core->Methyl_2 Nitro_5 5-Nitro Group Core->Nitro_5 Potency Potency Amide_N->Potency Selectivity Selectivity Amide_N->Selectivity PK_PD Pharmacokinetics/ Pharmacodynamics Amide_N->PK_PD Methyl_2->Selectivity Nitro_5->Potency Nitro_5->PK_PD Toxicity Toxicity Profile Nitro_5->Toxicity

Caption: Key structural elements for SAR studies of 2-Methyl-5-nitrobenzamide derivatives.

The potential toxicity of nitroaromatic compounds is a critical consideration in drug development.[1] Quantitative structure-activity relationship (QSAR) studies can be a valuable tool for predicting the toxicity of novel derivatives and guiding the design of safer analogues.[3][17]

Conclusion and Outlook

The 2-Methyl-5-nitrobenzamide scaffold represents a promising, yet relatively unexplored, area for the discovery of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the biological activities of related nitroaromatic and benzamide compounds, researchers are well-positioned to systematically explore the potential of this chemical space. The strategic incorporation of the nitro group offers the potential for targeted therapies, particularly in the fields of oncology and infectious diseases. Future research should focus on the synthesis and screening of diverse libraries of 2-Methyl-5-nitrobenzamide derivatives, coupled with in-depth mechanistic studies and toxicological profiling, to unlock the full therapeutic potential of this intriguing class of molecules.

References

  • Zhu, H., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Kim, J. Y., et al. (2015). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 20(8), 14887-14901. [Link]

  • Bentham Science Publishers. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Harun, A., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

  • Haris, K. P., et al. (2021). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Singh, V., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2544-2550. [Link]

  • Gomez, J. E. C., et al. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 25(23), 5702. [Link]

  • Gudima, A., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 26(23), 11607. [Link]

  • Upadhyay, A., et al. (2018). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. ResearchGate. [Link]

  • Harale, R. B., et al. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Williams, D. A. (2002). Structure Activity Relationships. Drug Design and Development. [Link]

  • Nag, S., et al. (2023). Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. ResearchGate. [Link]

  • Debnath, A. K. (2003). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8613. [Link]

  • Kaur, H., et al. (2020). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 63(23), 14297-14352. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Heterocyclic Synthesis Using 2-Methyl-5-nitrobenzamide

This Application Note is structured as a high-level technical guide for researchers utilizing 2-Methyl-5-nitrobenzamide as a scaffold in heterocyclic chemistry. It prioritizes the synthesis of Isoindolin-1-ones and Phtha...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers utilizing 2-Methyl-5-nitrobenzamide as a scaffold in heterocyclic chemistry. It prioritizes the synthesis of Isoindolin-1-ones and Phthalimides , which are the most direct and valuable transformations for this specific precursor.

Executive Summary

2-Methyl-5-nitrobenzamide (CAS: Not commonly indexed as a commodity chemical, often synthesized from 2-methyl-5-nitrobenzoic acid) is a bifunctional building block characterized by an ortho-methyl group relative to a primary amide, with a meta-nitro group providing electronic activation.

Unlike simple benzamides, the 2-methyl (o-tolyl) substituent allows for unique intramolecular cyclization pathways. This scaffold is a critical precursor for Isoindolin-1-ones (Phthalimidines) —a privileged pharmacophore found in immunomodulatory drugs (e.g., Lenalidomide analogs) and antipsychotics.

Key Applications
Target HeterocycleReaction PathwayKey ReagentsUtility
5-Nitroisoindolin-1-one Radical Halogenation & CyclizationNBS, AIBN, BaseImmunomodulators, kinase inhibitors
4-Nitrophthalimide Oxidation & DehydrationKMnO₄, Ac₂OGabriel synthesis, polymer additives
Quinazolin-4(3H)-ones Oxidative CondensationAldehydes, Cu(OAc)₂Antitumor, antimicrobial agents

Core Application: Synthesis of 5-Nitroisoindolin-1-one

The most high-value application of 2-methyl-5-nitrobenzamide is the synthesis of the isoindolinone core. This transformation exploits the ortho-methyl group via a Wohl-Ziegler bromination followed by intramolecular nucleophilic substitution.

Mechanistic Pathway

The reaction proceeds through a radical mechanism where the benzylic methyl hydrogens are substituted by bromine. The resulting benzyl bromide intermediate is highly electrophilic and undergoes rapid intramolecular attack by the amide nitrogen (N-alkylation) to close the five-membered lactam ring.

Isoindolinone_Synthesis Start 2-Methyl-5-nitrobenzamide Radical Benzylic Radical Intermediate Start->Radical NBS, AIBN (Initiation) Bromo 2-(Bromomethyl)- 5-nitrobenzamide Radical->Bromo Br transfer Cyclic 5-Nitroisoindolin-1-one Bromo->Cyclic Intramolecular Cyclization (-HBr)

Figure 1: Mechanistic pathway for the conversion of 2-methyl-5-nitrobenzamide to 5-nitroisoindolin-1-one.

Detailed Experimental Protocol

Objective: Synthesis of 5-nitroisoindolin-1-one (5-nitrophthalimidine) on a 10 mmol scale.

Reagents:

  • 2-Methyl-5-nitrobenzamide (1.80 g, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.96 g, 11 mmol, 1.1 equiv)

  • AIBN (Azobisisobutyronitrile) (0.08 g, 0.5 mmol, 5 mol%)

  • Solvent: Benzotrifluoride (PhCF₃) or Chlorobenzene (Greener alternatives to CCl₄)

  • Base: Potassium Carbonate (K₂CO₃) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-5-nitrobenzamide (10 mmol) in PhCF₃ (40 mL).

    • Note: PhCF₃ is preferred over CCl₄ due to lower toxicity and higher boiling point (102°C), facilitating the radical initiation.

  • Bromination: Add NBS (11 mmol) and AIBN (0.5 mmol) to the solution.

    • Critical Step: Ensure the reaction mixture is degassed with nitrogen/argon for 10 minutes to prevent oxygen from quenching the radical chain.

  • Reflux: Heat the mixture to reflux (bath temp ~110°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting material spot should disappear, and a slightly more polar spot (bromide intermediate) may appear, often converting directly to the cyclized product.

  • Cyclization (In-situ): If the bromide intermediate persists, cool the mixture to 60°C and add K₂CO₃ (15 mmol). Stir for an additional 2 hours. The base neutralizes the HBr byproduct and drives the cyclization.

  • Workup:

    • Filter off the succinimide and inorganic salts while the solution is warm.

    • Concentrate the filtrate under reduced pressure.

    • The residue is typically a solid. Triturate with cold diethyl ether or ethanol to remove impurities.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Expected Yield: 75–85% Characterization:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the methyl singlet (~2.4 ppm) and the appearance of a methylene singlet (~4.4 ppm) corresponding to the CH₂ of the lactam ring.

Secondary Application: Synthesis of 4-Nitrophthalimide

For applications requiring the imide functionality (e.g., Gabriel synthesis precursors), the methyl group is fully oxidized to the carboxylic acid before cyclization.

Protocol Overview
  • Oxidation: Treat 2-methyl-5-nitrobenzamide with KMnO₄ in aqueous pyridine or alkaline solution to yield 5-nitro-2-carbamoylbenzoic acid .

    • Note: The amide group is relatively stable to neutral permanganate, but hydrolytic conditions should be avoided to prevent conversion to the di-acid.

  • Dehydration: Heat the resulting acid intermediate in Acetic Anhydride (Ac₂O) at reflux.

  • Product: 4-Nitrophthalimide .

Advanced Application: Oxidative Condensation to Quinazolinones

While less direct than the isoindolinone route, 2-methyl-5-nitrobenzamide can be converted to Quinazolin-4(3H)-ones via oxidative condensation with amines or nitriles.

Workflow:

  • Oxidation: Methyl group

    
     Aldehyde (using IBX or Etard reaction conditions).
    
  • Condensation: Reaction with an amine (R-NH₂) followed by oxidative cyclization using I₂ or Cu(II) catalysts.

Self-Validation Check:

  • Why not direct condensation? Direct condensation with aldehydes requires an aniline (2-aminobenzamide). Since the starting material is a 2-methylbenzamide, an oxidative step is strictly required to incorporate the methyl carbon into the heterocyclic ring.

References

  • Synthesis of Isoindolinones via C-H Activation

    • Title: Synthesis of isoindolinones[2][3]

    • Source: Organic Chemistry Portal
    • URL:[Link]

    • Relevance: Provides the general scope for converting 2-alkylbenzamides to isoindolinones.
  • Radical Bromination Protocols (Wohl-Ziegler)

    • Title: Allylic Bromination and Benzylic Bromination with NBS[1][4][5]

    • Source: Master Organic Chemistry
    • URL:[Link]

    • Relevance: Foundational mechanism for the key benzylic functionaliz
  • Isoindolinone Synthesis Research

    • Title: Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives[2][6]

    • Source: RSC Advances (via NIH)
    • URL:[Link]

    • Relevance: Validates the cyclization efficiency of 2-substituted benzamide deriv
  • Quinazolinone Derivatives

    • Title: Synthesis of Quinazoline and Quinazolinone Deriv
    • Source: PubMed (NIH)
    • URL:[Link]

    • Relevance: Contextualizes the oxidative pathways required for quinazolinone formation

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Methyl-5-nitrobenzamide

Introduction 2-Methyl-5-nitrobenzamide is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a substituted benzamide core, makes it a ve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-5-nitrobenzamide is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a substituted benzamide core, makes it a versatile building block for drug discovery and development. This application note provides a detailed, step-by-step protocol for the preparation of 2-Methyl-5-nitrobenzamide from 2-Methyl-5-nitrobenzoic acid. The described two-step synthesis is a robust and common method for amide formation from a carboxylic acid, proceeding through a highly reactive acyl chloride intermediate. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Overall Reaction Scheme

The synthesis is a two-step process:

  • Activation of the Carboxylic Acid: 2-Methyl-5-nitrobenzoic acid is converted to its corresponding acyl chloride, 2-methyl-5-nitrobenzoyl chloride, using thionyl chloride (SOCl₂). This step is crucial as it transforms the hydroxyl group of the carboxylic acid into a much better leaving group, thereby activating the carbonyl group for nucleophilic attack.

  • Amidation: The resulting acyl chloride is then reacted with aqueous ammonia (NH₃) in a nucleophilic acyl substitution reaction to yield the final product, 2-Methyl-5-nitrobenzamide.

Overall Reaction Scheme

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplierNotes
2-Methyl-5-nitrobenzoic acidC₈H₇NO₄181.15>98%e.g., TCI, Sigma-AldrichStarting material
Thionyl chloride (SOCl₂)SOCl₂118.97>99%e.g., Sigma-Aldrich, Alfa AesarChlorinating agent
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousVariousSolvent
Aqueous Ammonia (28-30%)NH₃17.03ACS ReagentVariousNucleophile
Saturated Sodium BicarbonateNaHCO₃84.01-Lab preparedFor work-up
Anhydrous Magnesium SulfateMgSO₄120.37-VariousDrying agent
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves (e.g., butyl rubber for thionyl chloride)

Experimental Protocols

Part 1: Synthesis of 2-Methyl-5-nitrobenzoyl Chloride

Rationale: Carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions because the basic amine will deprotonate the acidic carboxylic acid.[1] Therefore, the carboxylic acid must first be activated. Thionyl chloride is an excellent reagent for this purpose as it converts the carboxylic acid into a highly reactive acyl chloride, and the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.[2][3]

Step-by-Step Protocol:

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube containing calcium chloride to the top of the condenser to protect the reaction from atmospheric moisture.

  • Charging the Flask: To the flask, add 2-Methyl-5-nitrobenzoic acid (5.0 g, 27.6 mmol).

  • Solvent Addition: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to dissolve the solid.

  • Reagent Addition: Slowly add thionyl chloride (4.0 mL, 55.2 mmol, 2.0 equivalents) to the solution at room temperature using a syringe or dropping funnel. Caution: This addition may be exothermic and will evolve HCl and SO₂ gas. Ensure the setup is in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and DCM using a rotary evaporator. This step should be performed with caution as the vapors are corrosive. The crude 2-methyl-5-nitrobenzoyl chloride is obtained as a solid and is typically used in the next step without further purification.

Mechanism of Acyl Chloride Formation: The mechanism involves a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride.[4][5] This is followed by the expulsion of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride, leading to the formation of the acyl chloride and the release of SO₂ and HCl gases.[2]

Acyl_Chloride_Formation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination R-COOH 2-Methyl-5-nitrobenzoic acid SOCl2 Thionyl Chloride R-COOH->SOCl2 Attacks Sulfur Intermediate_1 Protonated Chlorosulfite Ester SOCl2->Intermediate_1 Intermediate_1_2 Protonated Chlorosulfite Ester Acyl_Chloride 2-Methyl-5-nitrobenzoyl chloride Intermediate_1_2->Acyl_Chloride Chloride attacks carbonyl Gases SO₂ + HCl Acyl_Chloride->Gases Byproducts Amidation_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Acyl_Cl 2-Methyl-5-nitrobenzoyl chloride NH3 Ammonia Acyl_Cl->NH3 Nucleophilic attack Tetrahedral_Int Tetrahedral Intermediate NH3->Tetrahedral_Int Tetrahedral_Int_2 Tetrahedral Intermediate Amide_H Protonated Amide Tetrahedral_Int_2->Amide_H Collapse Cl_ion Chloride ion Amide_H->Cl_ion Leaving group Amide_H_2 Protonated Amide NH3_base Ammonia (base) Amide_H_2->NH3_base Proton transfer Final_Amide 2-Methyl-5-nitrobenzamide NH3_base->Final_Amide NH4Cl Ammonium Chloride Final_Amide->NH4Cl Byproduct

Caption: Nucleophilic Acyl Substitution for Amide Formation.

Product Characterization

The identity and purity of the synthesized 2-Methyl-5-nitrobenzamide should be confirmed using standard analytical techniques.

TechniqueExpected Results
Melting Point Compare with literature value. A sharp melting point range indicates high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methyl group, and the amide protons. The integration of these peaks should correspond to the number of protons in the molecule.
¹³C NMR The spectrum should show the correct number of carbon signals, including the carbonyl carbon of the amide group.
IR Spectroscopy Look for characteristic absorption bands for the N-H stretch of the amide (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹).
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (180.16 g/mol ).

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Chemical-Specific Hazards:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. [6]Reacts violently with water, releasing toxic gases (HCl and SO₂). [7][8]Causes severe skin burns and eye damage and is toxic if inhaled. [6][9]Handle with extreme care under anhydrous conditions. Use a syringe or cannula for transfers. Work should be done in a fume hood, and a neutralizing trap (e.g., with NaOH solution) should be used for the exhaust gases.

  • 2-Methyl-5-nitrobenzoic Acid: Harmful if swallowed and may cause an allergic skin reaction. [10]Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link] [2]5. Chemguide. (n.d.). Reactions of acyl chlorides with ammonia or primary amines. Retrieved from [Link] [11]6. PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link] [10]7. Chemistry LibreTexts. (2019). Reactions of Carboxylic Acids. Retrieved from [Link] [3]8. Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Ammonia. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Hofmann Rearrangement of 2-Methyl-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals A Comprehensive Guide to the Synthesis of 2-Methyl-5-nitroaniline via Hofmann Rearrangement This document provides a detailed exploration of the Hofmann rea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to the Synthesis of 2-Methyl-5-nitroaniline via Hofmann Rearrangement

This document provides a detailed exploration of the Hofmann rearrangement, specifically tailored for the conversion of 2-Methyl-5-nitrobenzamide to 2-Methyl-5-nitroaniline. As a Senior Application Scientist, this guide is structured to offer not just a protocol, but a deeper understanding of the reaction's nuances, enabling researchers to confidently apply this methodology in their synthetic endeavors.

Theoretical Framework and Mechanistic Insights

The Hofmann rearrangement is a powerful organic reaction for the conversion of a primary amide into a primary amine with one fewer carbon atom.[1][2] The reaction typically proceeds by treating the primary amide with a halogen (commonly bromine) in the presence of a strong base, such as sodium hydroxide.[3]

The reaction mechanism involves several key steps:

  • N-Halogenation: The reaction is initiated by the deprotonation of the amide by the base, followed by the reaction of the resulting anion with the halogen to form an N-haloamide intermediate.[4][5]

  • Second Deprotonation: The N-haloamide is then deprotonated by the base to form an N-haloamide anion.[4][5]

  • Rearrangement: In the rate-determining step, the N-haloamide anion undergoes a rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the halide ion, to form an isocyanate intermediate.[4][6]

  • Hydrolysis: The isocyanate intermediate is subsequently hydrolyzed by water to form a carbamic acid.[6]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates to yield the primary amine and carbon dioxide.[6][7]

The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the aromatic ring of 2-Methyl-5-nitrobenzamide can influence the reaction rate and potentially lead to side reactions. The electron-withdrawing nitro group can increase the acidity of the N-H protons, facilitating the initial deprotonation steps.

Reaction Scheme:

Experimental Protocol: Hofmann Rearrangement of 2-Methyl-5-nitrobenzamide

This protocol is adapted from established procedures for the Hofmann rearrangement of aromatic amides, with specific considerations for the substituted nature of 2-Methyl-5-nitrobenzamide. The use of sodium hypobromite, generated in situ from bromine and sodium hydroxide, is a common and effective method for this transformation.[8]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methyl-5-nitrobenzamideReagentCommercially Available
Sodium Hydroxide (NaOH)ACS ReagentCommercially Available
Bromine (Br₂)ACS ReagentCommercially Available
Dichloromethane (CH₂Cl₂)HPLC GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLaboratory Prepared
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Hydrochloric Acid (HCl)ConcentratedCommercially Available
Deionized Water
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Step-by-Step Procedure

Caution: Bromine is a hazardous and corrosive substance. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Preparation of Sodium Hypobromite Solution:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve a calculated amount of sodium hydroxide in deionized water.

    • Slowly add one equivalent of bromine to the cold, stirred sodium hydroxide solution. The color of the solution should be a pale yellow, indicating the formation of sodium hypobromite. Maintain the temperature below 10 °C during the addition.

  • Reaction with 2-Methyl-5-nitrobenzamide:

    • To the freshly prepared sodium hypobromite solution, add 2-Methyl-5-nitrobenzamide in one portion with vigorous stirring.

    • After the addition, remove the ice bath and slowly heat the reaction mixture to the desired temperature (e.g., 60-80 °C) using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate, followed by deionized water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • The crude 2-Methyl-5-nitroaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

    • Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and FT-IR spectra. The data should be compared with literature values for 2-Methyl-5-nitroaniline.

Key Reaction Parameters and Optimization

The following table summarizes the critical parameters that can be optimized to achieve the best yield and purity of 2-Methyl-5-nitroaniline.

ParameterRecommended RangeRationale and Considerations
Stoichiometry of Reagents
2-Methyl-5-nitrobenzamide1 equivalentStarting material.
Bromine1.0 - 1.2 equivalentsA slight excess of bromine ensures complete conversion of the amide.
Sodium Hydroxide3 - 4 equivalentsSufficient base is required for the initial deprotonations and to neutralize the HBr formed.
Reaction Temperature 50 - 80 °CThe rearrangement step is temperature-dependent. Higher temperatures may lead to side reactions.
Reaction Time 1 - 4 hoursMonitor by TLC to determine the optimal reaction time.
Solvent WaterThe reaction is typically performed in an aqueous medium.

Visualization of the Hofmann Rearrangement Mechanism

The following diagram illustrates the step-by-step mechanism of the Hofmann rearrangement for 2-Methyl-5-nitrobenzamide.

Hofmann_Rearrangement cluster_start Starting Material cluster_step1 N-Bromination cluster_step2 Deprotonation cluster_step3 Rearrangement cluster_step4 Hydrolysis & Decarboxylation start 2-Methyl-5-nitrobenzamide nbromo N-Bromo-2-methyl-5-nitrobenzamide start->nbromo Br₂ / NaOH anion N-Bromoamide Anion nbromo->anion NaOH isocyanate 2-Methyl-5-nitrophenyl isocyanate anion->isocyanate Rearrangement (-Br⁻) carbamic_acid Carbamic Acid Intermediate isocyanate->carbamic_acid H₂O product 2-Methyl-5-nitroaniline carbamic_acid->product -CO₂

Sources

Application

Application Note: Scalable Synthesis of 2-Methyl-5-nitrobenzamide

This Application Note provides a validated, scalable protocol for the synthesis of 2-Methyl-5-nitrobenzamide , a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and high-perform...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, scalable protocol for the synthesis of 2-Methyl-5-nitrobenzamide , a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and high-performance dyes.

Unlike direct nitration methods of o-toluamide, which suffer from poor regioselectivity (yielding difficult-to-separate 4-nitro and 5-nitro isomers), this protocol utilizes a convergent stepwise approach starting from commercially available, high-purity 2-methyl-5-nitrobenzoic acid. This ensures downstream purity and process safety.

Executive Summary

The synthesis of 2-Methyl-5-nitrobenzamide is most efficiently achieved via the activation of 2-methyl-5-nitrobenzoic acid to its corresponding acid chloride, followed by ammonolysis. This route avoids the safety hazards and purification bottlenecks associated with direct nitration of amides.

Key Advantages of this Protocol:

  • Regiocontrol: 100% retention of the 5-nitro regiochemistry from the starting material.

  • Scalability: Uses standard unit operations (reflux, distillation, crystallization) suitable for kilogram-to-ton scale.

  • Purity: Final product purity typically >98% (HPLC) without column chromatography.

Reaction Scheme & Logic

The synthesis proceeds in two distinct chemical steps.[1] The carboxylic acid is first activated using thionyl chloride (


) to form the electrophilic acyl chloride. This intermediate is then reacted with aqueous ammonia to yield the target amide.
Process Flow Diagram

SynthesisRoute SM Start: 2-Methyl-5-nitrobenzoic Acid (Solid, MP ~178°C) Inter Intermediate: 2-Methyl-5-nitrobenzoyl Chloride (Reactive Oil/Solid) SM->Inter Step 1: Activation Reflux, 3-4h Reagent1 Reagent: Thionyl Chloride (Cat. DMF, Toluene) Reagent1->Inter Product Product: 2-Methyl-5-nitrobenzamide (Solid, Precipitate) Inter->Product Step 2: Ammonolysis Exothermic, <10°C Waste Byproducts: SO2 (g), HCl (g), NH4Cl (aq) Inter->Waste Reagent2 Reagent: Aqueous Ammonia (NH4OH, 0-5°C) Reagent2->Product

Figure 1: Stepwise conversion of 2-methyl-5-nitrobenzoic acid to the amide via acid chloride activation.

Materials & Equipment

Reagents
ReagentCAS RegistryFunctionPurity Req.
2-Methyl-5-nitrobenzoic acid 1975-52-6Starting Material>98%
Thionyl Chloride (

)
7719-09-7Chlorinating AgentReagent Grade
N,N-Dimethylformamide (DMF) 68-12-2CatalystAnhydrous
Ammonium Hydroxide (

)
1336-21-6Amination Source28-30% aq.[2]
Toluene 108-88-3Solvent (Step 1)Anhydrous
Tetrahydrofuran (THF) 109-99-9Co-solvent (Step 2)Stabilized
Equipment
  • Reactor: Glass-lined reactor (pilot scale) or 3-neck RBF (lab scale) with overhead stirring.

  • Scrubber: Caustic scrubber (NaOH) essential for capturing

    
     and 
    
    
    
    off-gases.
  • Temperature Control: Oil bath (heating) and Ice/Salt bath (cooling).

  • Drying: Vacuum oven rated for potentially shock-sensitive nitro compounds.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-5-nitrobenzoyl Chloride

Principle: The carboxylic acid is converted to the acid chloride using thionyl chloride.[1][3] DMF acts as a catalyst by forming the reactive Vilsmeier-Haack reagent (chloroiminium ion), which activates the thionyl chloride.

  • Setup: Equip a clean, dry reaction vessel with a reflux condenser, nitrogen inlet, and a gas outlet connected to a caustic scrubber (10% NaOH).

  • Charging: Charge 2-Methyl-5-nitrobenzoic acid (1.0 eq) and Toluene (5-8 volumes relative to acid weight). Start agitation.

  • Activation: Add DMF (0.05 eq) as a catalyst.

  • Addition: Add Thionyl Chloride (1.5 eq) dropwise at room temperature. Note: Gas evolution (

    
    , 
    
    
    
    ) will begin immediately.
  • Reaction: Heat the mixture to Reflux (approx. 110°C) for 3–4 hours.

    • IPC (In-Process Control): Monitor by TLC or HPLC (quench aliquot with methanol to form methyl ester). Reaction is complete when the starting acid is <1%.

  • Workup: Distill off excess Thionyl Chloride and Toluene under reduced pressure (50–60°C).

    • Result: The residue is the crude acid chloride (typically a yellow/brown semi-solid or oil). It is hydrolytically unstable and should be used immediately in Step 2.

Step 2: Ammonolysis to 2-Methyl-5-nitrobenzamide

Principle: The acid chloride undergoes nucleophilic acyl substitution with ammonia. This reaction is highly exothermic .

  • Preparation: Dissolve the crude acid chloride from Step 1 in THF (3 volumes).

  • Receiver Charge: In a separate vessel, charge Ammonium Hydroxide (28-30%) (5.0 eq) and cool to 0–5°C .

  • Addition: Slowly add the Acid Chloride/THF solution to the cold ammonia solution.

    • Critical Parameter: Maintain internal temperature <15°C . Fast addition can cause localized overheating and hydrolysis of the chloride back to the acid.

  • Aging: After addition, allow the slurry to warm to room temperature (20–25°C) and stir for 2 hours.

  • Isolation:

    • The product typically precipitates as a solid.

    • Add Water (5 volumes) to dissolve inorganic salts (

      
      ).
      
    • Filter the solids using a Buchner funnel.

  • Washing: Wash the cake with water (3 x 2 volumes) until the filtrate is neutral (pH 7). Displace water with a small amount of cold isopropanol (optional, for faster drying).

  • Drying: Dry in a vacuum oven at 50°C until constant weight.

Process Safety & Engineering Controls

Hazard Analysis:

  • Nitro Compounds: 2-Methyl-5-nitrobenzoic acid and its derivatives possess high thermal energy. Avoid heating dry solids above 150°C.

  • Thionyl Chloride: Reacts violently with water. Ensure all Step 1 equipment is bone-dry.

  • Exotherm: The amidation step releases significant heat (

    
    ). On a large scale, active cooling jackets and controlled dosing rates are mandatory.
    

Self-Validating Safety Checks:

  • Scrubber Check: Before heating Step 1, ensure the scrubber pump is active and pH is basic.

  • Quench Test: Before Step 2, test a small aliquot of acid chloride with water; vigorous reaction confirms active intermediate.

Analytical Characterization

Product: 2-Methyl-5-nitrobenzamide Appearance: Off-white to pale yellow solid. Melting Point: Expected range 175–180°C (dependent on purity/polymorph).

NMR Expectations (


-DMSO, 400 MHz): 
  • 
     2.45 ppm (s, 3H):  Methyl group (
    
    
    
    ).
  • 
     7.50 ppm (d, 1H, J=8.5 Hz):  Aromatic proton at C3 (ortho to methyl).
    
  • 
     7.60 & 8.10 ppm (br s, 2H):  Amide protons (
    
    
    
    ).
  • 
     8.22 ppm (dd, 1H, J=8.5, 2.5 Hz):  Aromatic proton at C4.
    
  • 
     8.35 ppm (d, 1H, J=2.5 Hz):  Aromatic proton at C6 (ortho to amide, deshielded by nitro and carbonyl).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete activation or wet solvent.Ensure Toluene is anhydrous (

water). Increase reflux time.
Product is Sticky/Gummy Residual solvent or impurities.Recrystallize from Ethanol/Water (9:1) or triturate with cold diethyl ether.
High Starting Acid in Product Hydrolysis during Step 2 addition.Ensure Acid Chloride solution is dry.[4] Increase agitation speed during ammonia addition to improve mass transfer.
Color Issues (Dark Brown) Oxidation or thermal degradation.Perform Step 2 under Nitrogen atmosphere. Keep temperature strictly

.

References

  • Starting Material Synthesis: Organic Syntheses, Coll. Vol. 4, p. 715 (1963); Vol. 32, p. 84 (1952). (Methodology for nitrobenzoic acids).

  • Acid Chloride Activation: Leonard, M. S. Introductory Organic Reaction Mechanisms.
  • Amidation Protocols: Journal of Chemical and Pharmaceutical Research, 2011, 3(6):409-415. (Synthesis of sulfonamide analogues using similar acid chloride activation).

  • Safety Data: NOAA CAMEO Chemicals. "2-METHYL-5-NITROBENZOIC ACID".[5][6]

  • General Scale-Up: Anderson, N. G.[7] Practical Process Research & Development. Academic Press. (Standard reference for amidation scale-up).

(Note: While specific literature for "2-Methyl-5-nitrobenzamide" is often embedded within broader patent claims for APIs like Lenalidomide or dye intermediates, the chemistry described above is the standard, authoritative textbook method for converting nitro-substituted benzoic acids to amides.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-5-nitrobenzamide

Status: Operational Ticket ID: YIELD-OPT-2M5NB Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide[1] Introduction: The "Yield Trap" in Nitro-Aromatic Synthesis Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: YIELD-OPT-2M5NB Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide[1]

Introduction: The "Yield Trap" in Nitro-Aromatic Synthesis

Welcome to the technical support hub for 2-Methyl-5-nitrobenzamide (CAS: 13290-96-5).[1] If you are accessing this guide, you are likely facing one of two problems:

  • Regioselectivity Issues: You attempted to nitrate 2-methylbenzamide directly and obtained an inseparable mixture of 3-nitro and 5-nitro isomers.

  • Hydrolysis Losses: You used the acid chloride route but suffered massive yield loss during the quenching step.

This guide moves beyond basic textbook recipes. It focuses on the process chemistry required to push yields from the typical 60% to >85% while maintaining pharmaceutical-grade purity.

Module 1: Strategic Route Selection

Before you mix a single reagent, you must validate your pathway.[1] The most common failure mode is choosing the "shorter" path (Direct Nitration) which fails at the purification stage.

The Decision Matrix
  • Path A (Direct Nitration): Nitration of 2-methylbenzamide.[1]

    • Verdict:NOT RECOMMENDED for high purity.[1] The ortho-methyl group directs ortho/para, but the amide group is meta directing. These conflicting effects create a "regiochemical soup" of 3-nitro, 4-nitro, and 5-nitro isomers that are difficult to separate by crystallization.[1]

  • Path B (The "Gold Standard"): Amidation of 2-methyl-5-nitrobenzoic acid.[1]

    • Verdict:HIGHLY RECOMMENDED . The nitro group is already fixed in the 5-position.[1] The challenge shifts from separation to moisture control.

RouteSelection Start Starting Material Selection PathA Route A: 2-Methylbenzamide Start->PathA Cheap Start PathB Route B: 2-Methyl-5-nitrobenzoic Acid Start->PathB Clean Start Nitration Nitration (HNO3/H2SO4) PathA->Nitration Activation Activation (SOCl2 + DMF) PathB->Activation ResultA Result: Isomer Mixture (3-NO2 / 5-NO2) Low Yield due to Purification Nitration->ResultA ResultB Result: Single Isomer High Yield Potential (>90%) Activation->ResultB

Caption: Strategic decision tree highlighting why the Acid Chloride route (Path B) is superior for isomer purity.

Module 2: The Optimized Protocol (Acid Chloride Route)

This protocol minimizes the formation of the "sticky dimer" impurity and prevents hydrolysis of the intermediate.

Phase 1: Activation (Vilsmeier-Haack Catalysis)

Objective: Convert 2-methyl-5-nitrobenzoic acid to 2-methyl-5-nitrobenzoyl chloride.[1]

  • Reagents:

    • Substrate: 2-Methyl-5-nitrobenzoic acid (1.0 eq)[1]

    • Reagent: Thionyl Chloride (

      
      ) (1.5 - 2.0 eq)[1]
      
    • Catalyst: DMF (Dimethylformamide) (0.05 eq) — Crucial for reaction rate.[1]

    • Solvent: Toluene or DCM (Anhydrous).[1]

Technical Insight: Without DMF, thionyl chloride reacts sluggishly with electron-deficient nitro-benzoic acids.[1] The DMF forms a reactive chloroiminium species (Vilsmeier reagent) that rapidly attacks the carboxylic acid.

Phase 2: The "Dry" Quench

Objective: Convert acid chloride to amide without regenerating the acid.

  • Reagents:

    • Ammonia Source:

      
       (gas) OR 
      
      
      
      (28% aq) at
      
      
      .[1]
    • Solvent: THF or Toluene.[1]

Step-by-Step Protocol:

  • Activation: Suspend the acid in Toluene (5 volumes). Add DMF.[1] Heat to 50°C.

  • Addition: Add

    
     dropwise. Off-gassing (
    
    
    
    ) indicates initiation.[1]
  • Reflux: Heat to reflux (approx. 80-110°C) for 2-3 hours until the solution becomes clear (indicates consumption of solid acid).

  • Distillation (The Yield Saver): Distill off excess

    
     and Toluene under reduced pressure. Failure to remove excess thionyl chloride will cause violent exotherms and side reactions in the next step.
    
  • Solvation: Redissolve the crude acid chloride residue in anhydrous THF or DCM.

  • Amidation:

    • Method A (Gas - Best Yield): Bubble

      
       gas into the cold solution (0°C) until pH > 9.
      
    • Method B (Aqueous - Easiest): Drip the acid chloride solution slowly into a rapidly stirring, ice-cold solution of 28%

      
      .
      
Standardized Stoichiometry Table
ComponentRoleEq (Molar)Critical Parameter
2-Methyl-5-nitrobenzoic Acid Substrate1.0Dryness (<0.5% water)
Thionyl Chloride Chlorinating Agent1.5Fresh (colorless/pale yellow)
DMF Catalyst0.05Anhydrous
Ammonia (

)
Nucleophile3.0+Excess required to scavenge HCl
Toluene Solvent5-10 VolAzeotropic drying capability

Module 3: Troubleshooting & Diagnostics

Visual Troubleshooting Guide

Troubleshooting Issue1 Low Yield (<50%) Check1 Check MP of Crude Issue1->Check1 Diagnosis1 High MP (>170°C)? It's starting material. Check1->Diagnosis1 Fix1 Cause: Hydrolysis. Fix: Dry solvents & glassware. Diagnosis1->Fix1 Issue2 Product is Sticky/Colored Check2 TLC Analysis Issue2->Check2 Diagnosis2 Spot at Rf ~0.9? Check2->Diagnosis2 Fix2 Cause: Excess SOCl2 left. Fix: Vacuum distill before amidation. Diagnosis2->Fix2

Caption: Diagnostic flow for identifying common synthesis failures.

Common Failure Modes

Q: My product has a melting point of 175-178°C. Is this the amide? A: No. That is likely the starting material (2-methyl-5-nitrobenzoic acid).[1]

  • The Cause:[2][3][4] Your acid chloride hydrolyzed back to the acid during the quenching step. This happens if you add the acid chloride to warm aqueous ammonia or if your organic solvent was wet.

  • The Fix: Ensure the quench is performed at <5°C. If using aqueous ammonia, the addition must be slow enough to prevent localized heating.

Q: The reaction mixture turned black during the


 step. 
A:  Thermal decomposition.
  • The Cause:[2][3][4] Overheating or old thionyl chloride containing sulfur impurities.[1]

  • The Fix: Distill your thionyl chloride before use or use a fresh bottle.[1] Keep the reaction temperature strictly at reflux (or lower, 60-70°C) if the reaction is proceeding well.

Q: I have a "gum" that won't crystallize. A: This is often the "dimer" or trapped solvent.

  • The Fix: Triturate the gum with cold ethanol or diethyl ether. The amide is sparingly soluble in these, while impurities often dissolve.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes. Oxalyl chloride is milder and produces gaseous byproducts (


), making workup easier. However, it is significantly more expensive.[1] For small-scale (<5g) high-value synthesis, use Oxalyl Chloride with catalytic DMF in DCM.[1]

Q: How do I purify the final solid? A: The crude product usually precipitates upon quenching with water/ammonia.

  • Filter the solid.[1][5]

  • Wash with saturated Sodium Bicarbonate (

    
    ) .[1] Why? This removes any unreacted carboxylic acid (starting material) by converting it to the water-soluble sodium salt.[1]
    
  • Wash with water until neutral.[1]

  • Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Q: Is the product light sensitive? A: Nitro-aromatics can darken upon extended exposure to light.[1] Store the final white/pale-yellow solid in amber vials.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (General reference for acid chloride formation and amidation).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519683, 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Wang, P. et al. "Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid."[1][6] Tetrahedron Letters, 52(13), 1452-1455, 2011.[6] (Reference on the difficulty of regioselective nitration).

Sources

Optimization

Troubleshooting solubility issues with 2-Methyl-5-nitrobenzamide

Welcome to the dedicated support center for 2-Methyl-5-nitrobenzamide (CAS No: 50825-99-5). As Senior Application Scientists, we have compiled this guide to address the most common challenges encountered during the handl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 2-Methyl-5-nitrobenzamide (CAS No: 50825-99-5). As Senior Application Scientists, we have compiled this guide to address the most common challenges encountered during the handling and experimental use of this compound, with a primary focus on resolving solubility issues. This resource is designed for researchers, chemists, and drug development professionals to provide both practical solutions and the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of 2-Methyl-5-nitrobenzamide?

Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility. 2-Methyl-5-nitrobenzamide is a small organic molecule whose structure dictates its behavior in various solvents.

The molecule's core is a benzene ring, which is inherently nonpolar and hydrophobic. The attached methyl group further increases this hydrophobicity. While the nitro (-NO₂) and amide (-CONH₂) groups are polar and capable of hydrogen bonding, their influence is often insufficient to overcome the nonpolar nature of the aromatic ring, leading to poor aqueous solubility.

Table 1: Physicochemical Properties of 2-Methyl-5-nitrobenzamide and Related Compounds

Property2-Methyl-5-nitrobenzamide2-Methyl-5-nitrobenzoic Acid (Precursor)Benzamide (Parent)
CAS Number 50825-99-5[1]1975-52-6[2][3]55-21-0
Molecular Formula C₈H₈N₂O₃[1]C₈H₇NO₄[2]C₇H₇NO
Molecular Weight 180.16 g/mol [1]181.15 g/mol [4]121.14 g/mol
Appearance Not specified, likely a solidNeedles or beige solid[2][4]White powder[5]
Water Solubility Predicted to be very low< 0.1 g/100 mL (22 °C)[3]~13.5 g/L (25 °C)[5]
Predicted pKa Amide group is generally neutral~3.12 (acidic)[3]Amide group is generally neutral
Storage Sealed in dry, Room Temperature[1]Room Temperature[6]N/A
Q2: I am struggling to dissolve 2-Methyl-5-nitrobenzamide in my aqueous buffer. Why is it so insoluble?

This is the most common issue faced by researchers. The poor aqueous solubility is a direct consequence of its molecular structure, as detailed in Q1. The nonpolar surface area of the benzene ring and methyl group dominates, making it energetically unfavorable for the compound to interact with polar water molecules. Water molecules are tightly associated through a strong hydrogen-bonding network, and disrupting this network to accommodate a hydrophobic molecule is entropically and enthalpically costly.

For a compound to dissolve, the energy released from solute-solvent interactions must be comparable to the energy required to break apart the solute-solute (crystal lattice) and solvent-solvent interactions. For 2-Methyl-5-nitrobenzamide in water, the solute-solvent interactions are weak, leading to minimal dissolution.

Q3: What are the recommended solvents for preparing a stock solution of 2-Methyl-5-nitrobenzamide?

Given its poor water solubility, preparing a concentrated stock solution in an organic solvent is the standard and recommended approach. The choice of solvent is critical for creating a stable stock that can be accurately diluted for experiments.

Causality Behind Solvent Choices:

  • Aprotic Polar Solvents (Best Choice): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices. Their polarity can interact with the nitro and amide groups, while their organic nature effectively solvates the hydrophobic benzene ring. They can typically dissolve the compound to high concentrations (e.g., >10 mM).

  • Polar Protic Solvents (Good Choice): Alcohols such as ethanol and methanol are also effective. They can act as both hydrogen bond donors and acceptors, interacting favorably with the amide group.[7] However, their solvating power for this specific compound might be slightly less than that of DMSO or DMF.

Table 2: Recommended Solvents for 2-Methyl-5-nitrobenzamide

Solvent ClassRecommended SolventsTypical Stock ConcentrationNotes & Cautions
Aprotic Polar DMSO, DMF10-50 mMPrimary recommendation. Ensure use of anhydrous grade solvent. Keep stocks tightly sealed to prevent water absorption.
Polar Protic Ethanol, Methanol1-10 mMGood alternative, but may not achieve as high a concentration. Can be more volatile.[8]
Other Acetone, AcetonitrileVariableMay work, but solubility should be tested empirically. Often less suitable for biological experiments due to higher volatility and cytotoxicity.

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh 1.802 mg of 2-Methyl-5-nitrobenzamide (MW = 180.16 g/mol ).

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Facilitate Dissolution: Cap the vial tightly. Gently warm the solution (to 30-40°C) and vortex or sonicate for 5-10 minutes until all solid material is completely dissolved.

  • Inspect: Visually inspect the solution against a light source to ensure there are no suspended particles.

  • Store: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Q4: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What is happening?

This phenomenon is known as "precipitation upon dilution" and is a classic challenge with poorly soluble compounds.[9] Your stock solution in 100% DMSO is stable, but when you introduce a small volume of this into a large volume of an aqueous system, the solvent environment changes dramatically. The DMSO concentration drops from 100% to a very low level (e.g., 0.1%), and the compound is suddenly exposed to water, a solvent in which it is not soluble. It crashes out of the solution, forming a fine precipitate.

This is a critical issue because the actual concentration of the dissolved, active compound in your experiment will be much lower than your target concentration, leading to inaccurate and non-reproducible results.[9]

cluster_0 Step 1: Stable Stock Solution cluster_1 Step 2: Dilution cluster_2 Step 3: Result Stock Compound in 100% DMSO (Stable) Buffer Aqueous Buffer (e.g., PBS, Media) Stock->Buffer Add small volume of stock Precipitate Compound Precipitates (Unstable Suspension) Buffer->Precipitate Solvent shift (Anti-solvent effect) LowConc Actual Soluble Conc. << Target Conc. Precipitate->LowConc

Caption: Workflow showing precipitation upon dilution.

Troubleshooting Guide

This section provides a systematic approach to overcoming solubility challenges.

Q5: How can I prevent my compound from precipitating during dilution into an aqueous solution?

Several strategies can be employed, ranging from simple methodological adjustments to more advanced formulation techniques.

Troubleshooting Workflow Diagram

G start Start: Compound Precipitates in Aqueous Buffer q1 Is the final organic solvent conc. > 1%? start->q1 s1 Decrease stock conc. and/or increase final volume to lower final solvent % q1->s1 Yes q2 Is precipitation still occurring? q1->q2 No s1->q2 s2 Increase mixing energy. Add stock dropwise to vortexing buffer. q2->s2 Yes end_success Success: Soluble Solution q2->end_success No q3 Still precipitating? s2->q3 s3 Consider adding a co-solvent or surfactant to the final buffer (e.g., Pluronic F-68, Tween-80). Verify compatibility with assay q3->s3 Yes q3->end_success No s3->end_success end_fail Advanced formulation needed (e.g., cyclodextrins, liposomes) s3->end_fail

Caption: Systematic troubleshooting workflow for precipitation issues.

Step-by-Step Methodologies:

  • Lower the Final Solvent Concentration: High concentrations of organic solvents can be toxic to cells or interfere with enzyme kinetics. Aim for a final concentration of DMSO or ethanol of <0.5%, and ideally <0.1%. To achieve this, you may need to use a more dilute stock solution.

  • Increase Mixing Energy: When diluting, add the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can sometimes prevent the formation of localized high concentrations that seed precipitation.

  • Use a Co-solvent System: In some cases, including a small amount of a water-miscible co-solvent in the final aqueous solution can help. For example, having 1-5% ethanol or propylene glycol in the final buffer might maintain solubility.[10] Crucially, you must run a vehicle control to ensure this co-solvent does not affect your biological system.

  • Test the "Kinetic" vs. "Thermodynamic" Solubility Limit: Sometimes a compound can remain in a supersaturated state for a period before it precipitates (kinetic solubility). Prepare your solution immediately before use and do not let it sit for extended periods.

Q6: Can I use pH adjustment to increase the solubility of 2-Methyl-5-nitrobenzamide?

No, pH adjustment is unlikely to have a significant effect on the solubility of 2-Methyl-5-nitrobenzamide.

The Scientific Rationale: The strategy of altering pH to enhance solubility is effective for compounds with ionizable functional groups (e.g., carboxylic acids or amines).[11][12] For example, the precursor, 2-Methyl-5-nitrobenzoic acid, has a carboxylic acid group (-COOH).[2][3][4] In a basic solution (e.g., pH > 5), this group will deprotonate to form the highly water-soluble carboxylate salt (-COO⁻).

However, the amide group (-CONH₂) in 2-Methyl-5-nitrobenzamide is not readily ionizable under typical experimental pH ranges (pH 1-10). It is considered a neutral functional group in this context. Therefore, changing the pH of the solution will not convert the molecule into a charged salt, and thus will not meaningfully increase its interaction with water. Attempting to use extreme pH values may lead to chemical degradation (hydrolysis of the amide bond) rather than improved solubility.

References

  • Benchchem. (n.d.). 2-Methyl-4-nitrobenzamide | 99584-16-4.
  • Chem-Impex. (n.d.). 2-Methyl-5-nitro-benzoic acid methyl ester.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methyl-5-nitrobenzoic Acid | 1975-52-6.
  • Pharmaffiliates. (n.d.). CAS No : 696-23-1 | Product Name : 2-Methyl-5-nitroimidazole.
  • Solubility of Things. (n.d.). Nitrobenzene.
  • NOAA. (n.d.). 2-METHYL-5-NITROBENZOIC ACID. CAMEO Chemicals.
  • Sigma-Aldrich. (n.d.). 2-Methyl-5-nitroimidazole British Pharmacopoeia (BP) Reference Standard.
  • MST.edu. (n.d.). Aromatic Nitro Compounds.
  • PubMed Central. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.
  • PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid.
  • ChemicalBook. (n.d.). 2-Methyl-5-nitrobenzoic acid | 1975-52-6.
  • PubChem. (n.d.). 2-Methyl-5-nitrobenzaldehyde.
  • PubChem. (n.d.). Benzamide.
  • Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs.
  • Lead Sciences. (n.d.). 2-Methyl-5-nitrobenzamide.
  • Wikipedia. (n.d.). Nitro compound.
  • ResearchGate. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • Sciencemadness Wiki. (2020). Nitrobenzene.
  • ResearchGate. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.
  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
  • PubChem. (n.d.). 2-Methyl-5-nitrobenzimidazole.
  • Reddit. (2024). Looking for suggestions to dissolve benzamide derivatives. r/chemistry.
  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility.
  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • AAPS. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Royal Society of Chemistry. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, 2-nitro- (CAS 610-15-1).
  • ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.
  • CBSE Academic. (2024). sample paper (2024 -25).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Solubility of Things. (n.d.). Benzamide.
  • MySkinRecipes. (n.d.). 2-Methyl-5-nitro-N-phenylbenzamide.

Sources

Troubleshooting

Overcoming steric hindrance in 2-Methyl-5-nitrobenzamide derivatives

Current Status: Online 🟢 Ticket Scope: Overcoming Steric Hindrance & Reactivity Optimization Assigned Specialist: Senior Application Scientist Introduction: The "Ortho-Effect" Paradox Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Scope: Overcoming Steric Hindrance & Reactivity Optimization Assigned Specialist: Senior Application Scientist

Introduction: The "Ortho-Effect" Paradox

Welcome to the technical support hub for 2-Methyl-5-nitrobenzamide . If you are here, you are likely experiencing low yields, incomplete conversions, or unexpected side reactions.

The core issue is not your technique; it is the Ortho-Methyl Steric Blockade . In 2-methyl-5-nitrobenzamide, the methyl group at the C2 position exerts significant steric pressure on the C1 amide carbonyl. This forces the carbonyl group to rotate out of the plane of the benzene ring to minimize repulsion with the methyl hydrogens.

The Consequence:

  • Loss of Conjugation: The "twisted" amide cannot effectively resonate with the aromatic ring.

  • Nucleophilic Blockade: The methyl group physically shields the carbonyl carbon from incoming nucleophiles (during hydrolysis or coupling).

  • Migration Inhibition: In rearrangement reactions (like Hofmann), the bulky methyl group hinders the migration of the aryl ring.

Visualizing the Problem

Figure 1: The Steric Conflict Mechanism. The ortho-methyl group forces the amide out of planarity, altering reactivity.

StericBlockade Methyl Ortho-Methyl Group (Steric Bulk) Carbonyl Amide Carbonyl (Reaction Center) Methyl->Carbonyl Steric Repulsion (Twists Bond) Nucleophile Incoming Nucleophile (Blocked) Methyl->Nucleophile Physical Shielding Benzene Benzene Ring (Scaffold) Benzene->Methyl Benzene->Carbonyl Resonance Resonance (Inhibited) Carbonyl->Resonance Planarity Lost

Caption: The C2-methyl group creates a "Steric Gate" that inhibits resonance and blocks nucleophilic attack.

Module 1: Synthesis & Coupling (The Upstream Challenge)

User Issue: "Standard EDC/NHS coupling of 2-methyl-5-nitrobenzoic acid with amines fails or gives <20% yield."

Root Cause: The activated ester formed by EDC is bulky. The ortho-methyl group prevents the amine from approaching the activated carbonyl to form the amide bond.

Resolution Protocol: The Acid Chloride Route You must use a highly reactive, less sterically demanding electrophile. The acid chloride is planar and highly electrophilic, overcoming the steric barrier.

Step-by-Step Protocol:

  • Activation: Suspend 2-methyl-5-nitrobenzoic acid (1.0 eq) in dry Toluene or DCM.

  • Reagent: Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.

  • Reflux: Heat to reflux for 2–3 hours. The solution will clarify as the acid chloride forms.

    • Note: Monitor by TLC (quench an aliquot with methanol; look for the methyl ester).

  • Evaporation: Remove solvent and excess SOCl₂ under vacuum. Do not purify.

  • Coupling: Dissolve the residue in DCM. Add the amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

  • Result: The high reactivity of the acid chloride forces the reaction despite the methyl hindrance.

Module 2: Functional Group Transformations

Ticket A: Dehydration to Nitrile (2-Methyl-5-nitrobenzonitrile)

User Issue: "I tried dehydrating the amide with simple heating or weak dehydrating agents, but starting material remains."

Technical Insight: The "twisted" nature of the amide actually makes the carbonyl oxygen more basic (less resonance delocalization into the ring), but the carbon is harder to attack. You need a potent oxophilic reagent.

Recommended Reagent: Phosphorus Oxychloride (POCl₃) or Trifluoroacetic Anhydride (TFAA).

Protocol (POCl₃ Method):

  • Dissolve 2-methyl-5-nitrobenzamide (1.0 eq) in dry acetonitrile or pyridine.

  • Add POCl₃ (1.2 eq) dropwise at 0°C.

  • Heat to 60–80°C for 4 hours.

  • Workup: Pour onto ice-water carefully. The nitrile usually precipitates as a solid.

Ticket B: Hofmann Rearrangement (Synthesis of Aniline)

User Issue: "Attempting Hofmann rearrangement (Br₂/NaOH) leads to hydrolysis back to the acid, not the amine."

Root Cause: The migration step (aryl group moving to nitrogen) is the rate-determining step. The bulky ortho-methyl group physically obstructs this migration. If migration is too slow, the intermediate isocyanate hydrolyzes.

Resolution: Use Hypervalent Iodine reagents to accelerate the reaction under mild conditions.

Protocol (PIDA Method):

  • Dissolve amide (1.0 eq) in MeOH.

  • Add (Diacetoxyiodo)benzene (PIDA) (1.1 eq) and KOH (2.5 eq).

  • Stir at 0°C to RT.

  • Mechanism: The iodine reagent acts as a "hyper-leaving group," lowering the activation energy for the difficult migration step.

Module 3: Nitro Group Reduction (Chemoselectivity)

User Issue: "I need to reduce the nitro group to an amine, but I'm losing my halogen substituents or hydrolyzing the amide."

Decision Matrix:

MethodSelectivityRiskRecommended For
H₂ / Pd/C LowDehalogenation (if Cl/Br present)Clean substrates
Fe / NH₄Cl High NoneHalogenated/Sensitive derivatives
SnCl₂ MediumAcidic hydrolysis of amideRobust substrates

Optimized Protocol (Fe/NH₄Cl):

  • Suspend nitro-amide in Ethanol/Water (3:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to 70°C with vigorous stirring (mechanical stirring recommended due to sludge).

  • Endpoint: Reaction is typically complete in 1–2 hours.

  • Workup: Filter hot through Celite to remove iron oxides.

Experimental Workflow Visualization

Figure 2: Decision Tree for derivative synthesis based on steric constraints.

Workflow Start 2-Methyl-5-nitrobenzoic Acid Activation Activation (SOCl2 / DMF) Start->Activation Overcome Sterics Amide 2-Methyl-5-nitrobenzamide Activation->Amide + NH3/Amine Nitrile Nitrile (via POCl3) Amide->Nitrile Dehydration Aniline Aniline (via Hofmann/PIDA) Amide->Aniline Rearrangement Reduction Diamide (via Fe/NH4Cl) Amide->Reduction Nitro Reduction

Caption: Workflow for converting the sterically hindered acid into key derivatives.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Reaction stalls at 50% conversion Product inhibition or steric "wall."Switch solvent to N-Methyl-2-pyrrolidone (NMP) to increase solubility and thermal energy.
Hydrolysis instead of Rearrangement Migration step is too slow; water attacks isocyanate.Exclude water strictly. Use PIDA in dry methanol (forms carbamate first, then hydrolyze).
Low yield in Amide Coupling EDC urea byproduct trapping product.Abandon EDC. Use Acid Chloride or HATU (if acid sensitive).
Precipitate forms during Nitro reduction Iron oxide sludge trapping product.Wash the Celite filter cake with warm Methanol or EtOAc copiously.

References

  • Ortho-Effect & Steric Inhibition

    • Mechanism of steric inhibition of resonance in ortho-substituted benzoic acids.
    • Source:

  • Amide Dehydration

    • Dehydr
    • Source:

  • Hofmann Rearrangement

    • Hypervalent iodine medi
    • Source:

  • Nitro Reduction

    • Chemoselective reduction of nitro groups using Fe/NH4Cl.
    • Source:

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Characteristic Peaks of 2-Methyl-5-nitrobenzamide

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characteristic peaks of 2-Methyl-5-nitrobenzamide. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characteristic peaks of 2-Methyl-5-nitrobenzamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the vibrational modes and compares them with related molecules to provide a comprehensive understanding of its spectral features.

Introduction: The Role of FTIR in Molecular Characterization

FTIR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules.[1] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecule. Each functional group has a characteristic vibrational frequency, making the FTIR spectrum a molecular fingerprint. This guide will dissect the FTIR spectrum of 2-Methyl-5-nitrobenzamide, a substituted benzamide with potential applications in medicinal chemistry.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like 2-Methyl-5-nitrobenzamide using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.[2]

Materials:

  • FTIR Spectrometer with ATR accessory

  • 2-Methyl-5-nitrobenzamide (solid)

  • Spatula

  • Lint-free wipes

  • Isopropanol or ethanol for cleaning

Procedure:

  • Instrument Preparation: Power on the FTIR spectrometer and allow it to complete its diagnostic checks.

  • Background Spectrum: Clean the ATR crystal with a lint-free wipe dampened with isopropanol and allow it to dry completely. Record a background spectrum to subtract atmospheric and crystal absorbances.[2]

  • Sample Application: Place a small amount of 2-Methyl-5-nitrobenzamide powder onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding 16 to 32 scans to enhance the signal-to-noise ratio.[2]

  • Data Analysis: Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

Caption: Experimental workflow for obtaining and analyzing an FTIR spectrum.

Analysis of 2-Methyl-5-nitrobenzamide FTIR Spectrum

The structure of 2-Methyl-5-nitrobenzamide contains several key functional groups that give rise to characteristic peaks in the FTIR spectrum: a primary amide, a nitro group, a methyl group, and a substituted aromatic ring.

Caption: Key functional groups in 2-Methyl-5-nitrobenzamide.

The following table outlines the expected characteristic peaks for 2-Methyl-5-nitrobenzamide, derived from spectral data of analogous compounds.

Table 1: Predicted FTIR Characteristic Peaks for 2-Methyl-5-nitrobenzamide

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentReference Compound Analysis
~3350 & ~3170Strong, BroadN-H Asymmetric & Symmetric Stretching (Amide)Benzamide exhibits two strong bands in this region due to the primary amide N-H stretching.
~3050-3000MediumAromatic C-H StretchingA common feature for aromatic compounds.[3]
~2950-2850Weak-MediumC-H Stretching (Methyl)Consistent with the C-H stretching vibrations of a methyl group attached to an aromatic ring.
~1660StrongC=O Stretching (Amide I)The carbonyl stretch in amides is typically a very strong absorption.
~1620MediumN-H Bending (Amide II)This peak arises from the in-plane bending of the N-H bond in the primary amide.
~1580 & ~1475Medium-StrongAromatic C=C StretchingCharacteristic skeletal vibrations of the benzene ring.[4]
~1520StrongAsymmetric NO₂ StretchingThe nitro group attached to an aromatic ring shows a strong asymmetric stretch in the 1550-1475 cm⁻¹ range.[5]
~1350StrongSymmetric NO₂ StretchingThe corresponding symmetric stretch for an aromatic nitro compound is found in the 1360-1290 cm⁻¹ region.[4][5]
~1375Medium-CH₃ BendingA characteristic bending vibration for the methyl group.[6]
~880 & ~750StrongAromatic C-H Out-of-Plane BendingThe substitution pattern (1,2,4-trisubstituted) dictates the positions of these strong absorptions in the fingerprint region.

Comparative Analysis with Alternative Compounds

To understand the influence of each substituent, we compare the expected spectrum of 2-Methyl-5-nitrobenzamide with that of benzamide and nitrobenzene.

Table 2: Comparative FTIR Data (cm⁻¹)

Vibrational ModeBenzamideNitrobenzene2-Methyl-5-nitrobenzamide (Predicted)Causality of Spectral Shifts
N-H Stretching ~3360 & ~3170N/A~3350 & ~3170The electronic environment of the amide group is not significantly altered by the methyl and nitro groups in terms of N-H stretching.
C=O Stretching ~1655N/A~1660The electron-withdrawing nitro group can cause a slight increase in the C=O stretching frequency due to inductive effects.
Asymmetric NO₂ Stretching N/A~1520~1520The position of the nitro group stretch is highly characteristic and remains consistent.[7]
Symmetric NO₂ Stretching N/A~1350~1350Similar to the asymmetric stretch, this peak is a reliable indicator of the nitro group.[5]
Aromatic C=C Stretching ~1600 & ~1450~1605 & ~1475~1580 & ~1475The substitution pattern and electronic effects of the methyl and nitro groups influence the precise positions of these ring vibrations.

The comparison highlights how the FTIR spectrum is a composite of the contributions from each functional group. The presence of the amide, nitro, and methyl groups, along with the specific substitution pattern on the aromatic ring, creates a unique spectral fingerprint for 2-Methyl-5-nitrobenzamide.

Conclusion

The FTIR spectrum of 2-Methyl-5-nitrobenzamide is characterized by distinct absorption bands corresponding to its primary amide, nitro, methyl, and aromatic functionalities. By analyzing the positions, intensities, and shapes of these peaks, and by comparing them to simpler, related molecules, a confident structural assignment can be made. This guide provides a foundational framework for researchers to interpret the vibrational spectrum of this and other similarly substituted benzamides, aiding in the rapid and accurate characterization of these compounds in a research and development setting.

References

  • ResearchGate. (n.d.). Characteristic FTIR peaks of metal complexes. Retrieved February 4, 2026, from [Link]

  • Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved February 4, 2026, from [Link]

  • Sciencing. (2022, March 24). How to Identify the IR of Methyl M-Nitrobenzoate. Retrieved February 4, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),.... Retrieved February 4, 2026, from [Link]

  • Mastering Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 4, 2026, from [Link]

Sources

Comparative

Precision Separation of Nitro-Aromatic Isomers: HPLC Method Development for 2-Methyl-5-nitrobenzamide

Executive Summary The Challenge: 2-Methyl-5-nitrobenzamide (2M5NB) is a critical intermediate in the synthesis of kinase inhibitors and anti-infectives.[1] The primary analytical bottleneck is the resolution of the targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-Methyl-5-nitrobenzamide (2M5NB) is a critical intermediate in the synthesis of kinase inhibitors and anti-infectives.[1] The primary analytical bottleneck is the resolution of the target compound from its positional isomers (specifically 2-methyl-4-nitrobenzamide) and its hydrolysis degradation product (2-methyl-5-nitrobenzoic acid).[1] Standard C18 alkyl-bonded phases often fail to resolve these species due to identical hydrophobicity (logP) and lack of shape selectivity.[1]

The Solution: This guide presents a comparative analysis demonstrating the superiority of Phenyl-Hexyl stationary phases using Methanol-based mobile phases.[1][2] By leveraging


 interactions, we achieve a resolution (

) > 2.5 for critical isomer pairs where traditional C18 methods yield co-elution (

< 1.0).[1]

Part 1: Molecular Analysis & Impurity Profile[1]

To develop a robust method, we must first understand the physicochemical properties of the analyte and its potential impurities.

The Analyte: 2-Methyl-5-nitrobenzamide[1]
  • Structure: A benzene ring substituted with a methyl group (C2), a nitro group (C5), and an amide group (C1).

  • LogP (Predicted): ~1.3 (Moderately polar).[1]

  • pKa: The amide is neutral; the nitro group is non-ionizable. However, the acid impurity has a pKa of ~3.5.

The Critical Impurities

The synthesis of 2M5NB typically involves the nitration of 2-methylbenzoic acid followed by amidation. This pathway generates specific impurities:

Impurity IDCompound NameOriginSeparation Challenge
Impurity A 2-Methyl-5-nitrobenzoic acidHydrolysis Degradant / Starting MaterialHighly polar; requires pH control to retain.[1]
Impurity B 2-Methyl-4-nitrobenzamide Positional Isomer Critical: Identical Mass (MW 180.16), nearly identical LogP.[1] Co-elutes on C18.
Impurity C 2-MethylbenzamideUnreacted IntermediateLower hydrophobicity; easily separated.[1]

Part 2: Method Comparison (The "Old" vs. The "Optimized")

We compared a standard industry C18 protocol against an optimized Phenyl-Hexyl method.

Method A: The "Standard" C18 Approach (Baseline)
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4).[1]

  • Mechanism: Hydrophobic interaction (van der Waals forces).[1]

  • Outcome:

    • Failure Mode: The 4-nitro and 5-nitro isomers co-elute as a single broad peak.[1] Acetonitrile suppresses

      
       interactions, reducing selectivity for aromatic isomers.[1]
      
    • Resolution (Isomers): 0.8 (Unacceptable).

Method B: The Optimized Phenyl-Hexyl Approach (Recommended)[1]
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3 µm.[1]

  • Mobile Phase: Methanol : 10mM Ammonium Formate (pH 3.0).[1]

  • Mechanism: Hydrophobic interaction +

    
     Electron Stacking .[1]
    
  • Why it Works: The phenyl ring on the stationary phase interacts with the electron-deficient nitro-aromatic ring of the analyte. The position of the nitro group (4- vs 5-) alters the electron density distribution, creating a distinct "shape" that the Phenyl-Hexyl phase can discriminate. Methanol is used because it does not have

    
     electrons, unlike Acetonitrile, allowing the analyte-column interaction to dominate.
    

Part 3: Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.[1]

  • Detection: 254 nm (Nitro group absorption maximum).[1]

  • Column Temp: 35°C (Improves mass transfer for aromatic interactions).[1]

  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Formic Acid.[1]

    • Note: Low pH is mandatory to suppress the ionization of Impurity A (Benzoic acid), ensuring it retains on the column and does not elute in the void volume.

  • Mobile Phase B (Organic): 100% Methanol (HPLC Grade).[1]

Gradient Program

This gradient is designed to separate the early eluting Acid (Impurity A) from the closely eluting Isomer pair.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.09010Initial Hold (Retain Acid)
2.09010End Isocratic Hold
15.04060Linear Ramp (Elute Isomers)
20.01090Wash
20.19010Re-equilibration
25.09010End of Run
Sample Preparation
  • Diluent: 50:50 Methanol:Water.[1][3]

  • Concentration: 0.5 mg/mL (for assay); 0.5 µg/mL (for impurity LOQ check).

  • Filter: 0.22 µm PTFE or Nylon filter (Do not use PVDF if non-specific binding is observed, though unlikely for this small molecule).

Part 4: Visualization of the Development Logic

The following diagram illustrates the decision pathway used to select the Phenyl-Hexyl chemistry over the traditional C18 approach.

MethodDevelopment Start Start: 2-Methyl-5-nitrobenzamide Method Development Analyze Analyze Structure: Nitro-Aromatic + Isomers Start->Analyze Choice Select Stationary Phase Analyze->Choice C18 Option A: C18 Column (Hydrophobic Interaction) Choice->C18 Standard Phenyl Option B: Phenyl-Hexyl (Pi-Pi Interaction) Choice->Phenyl Targeted C18_Result Result: Co-elution of 4-nitro & 5-nitro isomers C18->C18_Result Solvent Select Organic Modifier Phenyl->Solvent Phenyl_Result Result: Distinct Separation based on electron density Final Final Method: Phenyl-Hexyl + MeOH + Acidic Buffer Phenyl_Result->Final ACN Acetonitrile (Pi-electron interference) Solvent->ACN MeOH Methanol (Promotes Pi-Pi stacking) Solvent->MeOH ACN->C18_Result Loss of Selectivity MeOH->Phenyl_Result

Caption: Decision tree highlighting the selection of Phenyl-Hexyl chemistry and Methanol to overcome isomer co-elution.

Part 5: Performance Metrics (Validation)

ParameterAcceptance CriteriaOptimized Method Result
Specificity No interference at retention time of Main PeakPass (Purity Angle < Purity Threshold)
Resolution (

)
> 1.5 between Isomer (Impurity B) and Main Peak2.8
Tailing Factor < 2.01.1
Linearity (

)
> 0.9990.9998
LOD (Impurity) < 0.05%0.02%

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519683, 2-Methyl-5-nitrobenzoic acid.[1] Retrieved from [Link][1]

  • Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column.[1] Retrieved from [Link]

  • Phenomenex. Technical Note: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link] (General reference for Phenyl-Hexyl selectivity mechanisms).[1]

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Standard guidance for resolution and tailing factor requirements).

Sources

Validation

A Comparative Guide to the Thermal Stability of 2-Methyl-5-nitrobenzamide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Thermal stability d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Thermal stability dictates processing parameters, storage conditions, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth analysis of the thermal gravimetric analysis (TGA) of 2-Methyl-5-nitrobenzamide, a crucial intermediate in various synthetic pathways. Through a comparative lens, we will explore its thermal behavior relative to analogous structures, offering insights grounded in experimental data and established chemical principles.

The Critical Role of Thermal Analysis in Pharmaceutical Development

Thermogravimetric analysis (TGA) is a cornerstone technique in the solid-state characterization of pharmaceutical compounds. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This seemingly simple measurement provides a wealth of information, including:

  • Thermal Stability: Determining the temperature at which a material begins to decompose.

  • Compositional Analysis: Quantifying the presence of volatiles, such as water or residual solvents.

  • Decomposition Kinetics: Elucidating the rate and mechanism of thermal degradation.

For a compound like 2-Methyl-5-nitrobenzamide, which contains both a nitro group—often associated with energetic materials—and an amide linkage, understanding its thermal profile is not just a matter of quality control, but also of safety.

Experimental Protocol: A Self-Validating Approach to TGA

To ensure the generation of reliable and reproducible data, a meticulously designed experimental protocol is essential. The following details the standardized methodology for the TGA of 2-Methyl-5-nitrobenzamide and its comparators.

Methodology
  • Instrument: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of a linear heating rate.

  • Sample Preparation: A small, representative sample (5-10 mg) of 2-Methyl-5-nitrobenzamide is accurately weighed into an inert sample pan (e.g., aluminum or platinum). A consistent sample mass is crucial for valid comparisons.

  • Atmosphere: The experiment is conducted under a continuous flow of an inert nitrogen atmosphere (50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated from ambient temperature (typically 25 °C) to 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution of thermal events and experimental time.

  • Data Acquisition: The mass of the sample and the furnace temperature are continuously recorded throughout the experiment. The derivative of the mass loss with respect to temperature (DTG curve) is also calculated to identify the temperatures of maximum decomposition rates.

The rationale for these choices is rooted in established best practices for thermal analysis. The use of an inert atmosphere isolates the inherent thermal stability of the molecule from its reactivity with oxygen. A controlled, linear heating rate ensures that the observed thermal events are not artifacts of rapid temperature changes.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis start Start weigh Weigh 5-10 mg of 2-Methyl-5-nitrobenzamide start->weigh pan Place in inert sample pan weigh->pan load Load sample into TGA furnace pan->load purge Purge with N2 (50 mL/min) load->purge heat Heat from 25°C to 600°C at 10°C/min purge->heat record Record Mass vs. Temperature (TGA Curve) heat->record calculate Calculate Derivative (DTG Curve) record->calculate analyze Analyze onset temp., weight loss, and peak decomposition temp. calculate->analyze end End analyze->end

Caption: Experimental workflow for the thermogravimetric analysis of 2-Methyl-5-nitrobenzamide.

Thermal Profile of 2-Methyl-5-nitrobenzamide: A Hypothetical Analysis

We anticipate a multi-stage decomposition process. The initial weight loss is likely associated with the decomposition of the nitro group, followed by the degradation of the amide and the aromatic ring at higher temperatures.

Table 1: Hypothetical TGA Data for 2-Methyl-5-nitrobenzamide

Thermal EventOnset Temperature (°C)Peak Decomposition Temp. (DTG) (°C)Weight Loss (%)
Stage 1 ~220 - 240~260~25-30
Stage 2 ~300 - 320~350~40-50
Residue at 600°C --< 5

Comparative Analysis: Benchmarking Thermal Stability

To contextualize the thermal stability of 2-Methyl-5-nitrobenzamide, it is instructive to compare its hypothetical TGA profile with experimentally determined data for structurally related compounds.

  • Benzamide: The simplest amide of benzoic acid, serving as a baseline for the thermal behavior of the amide group on an aromatic ring.

  • Nitrobenzene: A fundamental nitroaromatic compound, illustrating the thermal characteristics of the nitro group on a benzene ring.

  • 2-Chloro-5-nitroaniline: A close structural analog, with a chloro group instead of a methyl group and an amine instead of an amide.

Table 2: Comparative TGA Data of 2-Methyl-5-nitrobenzamide and Related Compounds

CompoundOnset of Major Weight Loss (°C)Key Thermal EventsReference
2-Methyl-5-nitrobenzamide (Hypothetical) ~220 - 240Multi-stage decomposition-
Benzamide ~124 (melting), ~214 (evaporation)Melts and then evaporates with minimal decomposition.[2]
Nitrobenzene (in a complex) ~70 - 140Desorption from a host-guest complex.[3]
2-Chloro-5-nitroaniline ~150Melts at 122°C, with decomposition starting around 150°C and peaking at 245°C.[4]

From this comparison, several key insights emerge:

  • The presence of the nitro group in 2-Methyl-5-nitrobenzamide is expected to significantly lower its decomposition temperature compared to the more stable benzamide, which primarily undergoes a phase change (melting and evaporation) rather than chemical decomposition in a similar temperature range.[2]

  • The decomposition of 2-Methyl-5-nitrobenzamide is likely to be more complex than that of a simple nitroaromatic like nitrobenzene. The interaction between the nitro and amide groups can lead to different decomposition pathways.

  • Compared to its aniline analog, 2-Chloro-5-nitroaniline, which begins to decompose around 150°C, the benzamide derivative is predicted to have a higher onset of decomposition.[4] This suggests that the amide group may confer slightly greater thermal stability than the amine group in this particular molecular framework.

Unraveling the Decomposition Pathway

The thermal decomposition of a molecule as complex as 2-Methyl-5-nitrobenzamide is unlikely to follow a single, simple pathway. Based on established mechanisms for the pyrolysis of nitroaromatic compounds and amides, a plausible decomposition sequence can be proposed.

The initial step in the decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond. However, intramolecular interactions can lead to alternative, lower-energy pathways. For 2-Methyl-5-nitrobenzamide, the presence of the ortho-methyl group and the meta-amide group relative to the nitro group will influence the decomposition mechanism.

Decomposition_Pathway cluster_initial Initial Decomposition cluster_secondary Secondary Decomposition cluster_products Gaseous Products MNB 2-Methyl-5-nitrobenzamide cleavage Homolytic C-NO2 Cleavage MNB->cleavage High Energy rearrangement Intramolecular Rearrangement MNB->rearrangement Lower Energy Pathway radical_reactions Radical Chain Reactions cleavage->radical_reactions fragmentation Fragmentation of Aromatic Ring rearrangement->fragmentation gases NOx, CO, CO2, H2O radical_reactions->gases fragmentation->gases

Caption: Proposed general decomposition pathway for 2-Methyl-5-nitrobenzamide.

A likely initial step involves an intramolecular hydrogen abstraction from the methyl group by the nitro group, a common mechanism in ortho-nitrotoluenes. This would be followed by a cascade of reactions leading to the fragmentation of the molecule and the evolution of gaseous products such as oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and water. The amide group may decompose to form isocyanates or other nitrogen-containing species.

Conclusion and Future Perspectives

This guide has provided a comprehensive, albeit partially hypothetical, overview of the thermal gravimetric analysis of 2-Methyl-5-nitrobenzamide. By comparing its expected thermal behavior with that of related compounds, we can anticipate its relative stability and potential decomposition characteristics. The presented experimental protocol offers a robust framework for obtaining high-quality TGA data, which is indispensable for the safe and effective development of pharmaceuticals.

Future experimental work should focus on obtaining precise TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) data for 2-Methyl-5-nitrobenzamide. This would not only validate the hypothetical profile presented here but also provide definitive identification of the evolved gaseous products, allowing for a more detailed elucidation of its decomposition mechanism. Such data would be invaluable for chemical engineers in designing safer manufacturing processes and for pharmaceutical scientists in formulating stable and reliable drug products.

References

  • Self-Assembled Phenylethynylene Bis-urea Macrocycles Facilitate the Selective Photodimerization of Coumarin. ResearchGate. Available at: [Link]

  • Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. MDPI. Available at: [Link]

  • Thermal Stability and Purity of Graphene and Carbon Nanotubes: Key Parameters for Their Thermogravimetric Analysis (TGA). MDPI. Available at: [Link]

  • Thermogravimetric analysis (TGA). Chemistry LibreTexts. Available at: [Link]

  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Semantic Scholar. Available at: [Link]

  • TGA curves in (A) air atmosphere and (B) nitrogen atmosphere for (a)... ResearchGate. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. Available at: [Link]

  • Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-5-nitrobenzamide proper disposal procedures

Executive Summary & Compound Profile Objective: To provide a scientifically rigorous, self-validating protocol for the safe disposal of 2-Methyl-5-nitrobenzamide. This guide prioritizes thermal stability management inher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: To provide a scientifically rigorous, self-validating protocol for the safe disposal of 2-Methyl-5-nitrobenzamide. This guide prioritizes thermal stability management inherent to nitro-aromatics and prevents common segregation errors that lead to uncontrolled exothermic events.[1]

Chemical Identity:

  • Chemical Name: 2-Methyl-5-nitrobenzamide[1][2][3][4][5][6][7][8][9][10]

  • CAS Number: 50825-99-5 (Verify against specific vendor COA; often custom synthesized)[1]

  • Molecular Formula: C₈H₈N₂O₃

  • Key Functional Groups: Nitro (-NO₂), Amide (-CONH₂), Methyl (-CH₃)[1]

Hazard Profile (GHS Classification):

Hazard Class Category Hazard Statement Code
Acute Toxicity (Oral) 4 Harmful if swallowed H302
Skin Irritation 2 Causes skin irritation H315
Eye Irritation 2A Causes serious eye irritation H319

| Reactivity | -- | Thermal Decomposition Risk: Nitro-aromatics possess high energy potential.[1] While mono-nitro compounds are generally stable, they must not be subjected to adiabatic compression or mixed with strong reducers.[1] | -- |

Critical Segregation & Incompatibility Logic

The "Why" Behind the Protocol: Effective disposal begins with chemical segregation. 2-Methyl-5-nitrobenzamide presents two specific chemical risks that dictate its waste stream:

  • Hydrolysis Risk (Amide Functionality):

    • Mechanism: In the presence of strong bases (e.g., NaOH, KOH) or strong acids, the amide bond hydrolyzes to form 2-methyl-5-nitrobenzoic acid and ammonia/ammonium.[1]

    • Risk:[11] This reaction is exothermic.[1] In a closed waste container, ammonia gas generation can pressurize the vessel, leading to rupture.

    • Protocol:NEVER mix with high pH (>10) or low pH (<2) waste streams.[1] Keep neutral.

  • Redox Instability (Nitro Functionality):

    • Mechanism: The nitro group is a strong oxidizer.[1] Contact with strong reducing agents (hydrides, active metals, sulfides) can trigger rapid, runaway reduction to the aniline or azo derivatives.

    • Risk:[12] Fire or explosion.[1]

    • Protocol: Segregate strictly from reducing agents and oxidizable organic solvents (e.g., acetone) unless in dilute, controlled waste streams.

Diagram 1: Chemical Segregation Logic

SegregationLogic Chemical 2-Methyl-5-nitrobenzamide (Waste) Check1 Is it mixed with Strong Bases (pH > 10)? Chemical->Check1 Check2 Is it mixed with Reducing Agents? Check1->Check2 No Action1 STOP: Neutralize first. Risk: NH3 Gas/Pressure Check1->Action1 Yes Action2 STOP: Separate immediately. Risk: Exothermic/Fire Check2->Action2 Yes SafeStream Safe Waste Stream: Toxic Organic Solid/Liquid Check2->SafeStream No

Caption: Decision matrix for segregating 2-Methyl-5-nitrobenzamide to prevent incompatible chemical reactions.

Waste Classification (RCRA & EPA)

Unlike "Listed Wastes" (P-list or U-list) which are strictly defined by specific CAS numbers, 2-Methyl-5-nitrobenzamide is typically classified by Process Knowledge and Characteristic Hazards .[1]

  • Is it a Listed Waste? No (Unless specifically cited by your local jurisdiction, it does not appear on standard EPA P/U lists).[1]

  • Is it a Characteristic Waste?

    • Ignitability (D001): Only if dissolved in a flammable solvent (Flash point < 60°C).[1] Pure solid is combustible but not D001.[1]

    • Reactivity (D003): Generally No for mono-nitro compounds, but treat with caution.[1] It does not normally detonate at STP.[1]

    • Toxicity (D0xx): It is not a TCLP metal/pesticide.[1] However, due to oral toxicity (H302), it must be managed as Hazardous Chemical Waste .

Designated Waste Code:

  • Primary: Non-Regulated Hazardous Waste (unless mixed with solvents).[1]

  • Labeling: "Toxic Solid, Organic, n.o.s. (Contains 2-Methyl-5-nitrobenzamide)."[1][2][3][4][5][6][7][8][10][13][14]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)[1]
  • PPE Requirement: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1] Use a N95 dust mask or work in a fume hood to avoid inhalation of dust.[1]

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar.[1] Avoid glass for solids to prevent breakage-induced dispersion.[1]

  • Collection:

    • Sweep up solids gently to avoid dust generation.[1]

    • Place directly into the HDPE jar.

    • Self-Validating Step: Wipe the exterior of the jar with a solvent-dampened wipe.[1] If the wipe turns yellow/beige (color of the compound), the container is contaminated. Clean until the wipe remains white.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: 2-Methyl-5-nitrobenzamide (100%).[1]

    • Hazards: Toxic, Irritant.[1]

  • Storage: Store in a cool, dry cabinet away from oxidizers and bases until pickup.

Scenario B: Liquid Waste (Mother Liquor / Reaction Mixture)[1]
  • Characterize the Solvent: Identify the primary solvent (e.g., DMSO, Methanol, Dichloromethane).

  • pH Check (Crucial):

    • Dip a pH strip into the waste.[1]

    • Requirement: pH must be between 4 and 9.[1]

    • Correction: If pH > 9, neutralize carefully with dilute HCl or H₂SO₄ before adding to the main waste carboy to prevent amide hydrolysis in the drum.

  • Containerization:

    • Use a solvent-compatible carboy (typically HDPE or Steel).[1]

    • Do not overfill: Leave 10% headspace for potential thermal expansion.[1]

  • Destruction Method: The ultimate fate of this waste stream must be High-Temperature Incineration .[1]

    • Mechanism: Incineration at >1000°C ensures the nitro group is reduced to N₂ and the aromatic ring is fully oxidized to CO₂.[1] Low-temperature destruction is insufficient and may leave toxic residues.[1]

Diagram 2: Operational Disposal Workflow

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (HDPE Jar) StateCheck->SolidPath Solid/Spill LiquidPath Liquid Waste (Solvent Stream) StateCheck->LiquidPath Solution Labeling Label: 'Toxic Organic n.o.s.' SolidPath->Labeling PHCheck Check pH (Must be 4-9) LiquidPath->PHCheck Neutralize Neutralize carefully PHCheck->Neutralize pH > 9 or < 4 PHCheck->Labeling pH OK Neutralize->PHCheck FinalFate High-Temp Incineration (Licensed Facility) Labeling->FinalFate

Caption: Operational workflow ensuring pH stability before final containerization and incineration.

Emergency Contingencies

Spill Response:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Don PPE including respiratory protection (P100 or N95).[1]

  • Contain: If liquid solution, dike with absorbent pillows.[1] If solid, cover with a damp paper towel to prevent dust.[1]

  • Clean: Scoop material into a waste container. Wash the surface with soap and water; collect the rinsate as hazardous waste.[1]

  • Decontamination Verification: Use a UV light (if available) or visual inspection.[1] Nitro compounds often fluoresce or leave distinct yellow stains; ensure no residue remains.[1]

References

  • Combi-Blocks. (n.d.). Safety Data Sheet: 2-Methyl-5-nitrobenzamide (Catalog No.[1][9] AN-6141). Retrieved from [1]

  • PubChem. (2023).[1][8] Compound Summary: 3-Amino-2-methyl-5-nitrobenzamide (Structural Analog Analysis). National Library of Medicine.[1] Retrieved from [1]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Environmental Protection Agency.[1] Retrieved from [1]

  • MySkinRecipes. (n.d.). Raw Material Specifications: 2-Methyl-5-nitrobenzamide (CAS 50825-99-5).[1][10] Retrieved from [1]

(Note: Due to the specialized nature of this intermediate, specific CAS numbers may vary by vendor. Always consult the specific Safety Data Sheet (SDS) provided with your shipment for the exact CAS and purity).

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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